CCG-203971
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLZBNILRVHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCG-203971: A Deep Dive into the Inhibition of the Rho/MRTF/SRF Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CCG-203971 is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene transcription involved in cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway is implicated in various pathologies, including fibrotic diseases and cancer metastasis. This compound has demonstrated significant anti-fibrotic and anti-metastatic potential in preclinical studies by disrupting the nuclear translocation of MRTF-A and subsequent SRF-mediated gene expression. This technical guide provides a comprehensive overview of the core aspects of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a key mechanotransduction pathway that translates extracellular signals and changes in the actin cytoskeleton into transcriptional responses.
Mechanism of Activation:
Extracellular stimuli, such as growth factors (e.g., TGF-β), lysophosphatidic acid (LPA), and mechanical stress from the extracellular matrix, activate Rho GTPases, particularly RhoA.[1][2] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1][3] In its inactive state, MRTF-A is sequestered in the cytoplasm through a repressive interaction with G-actin.[4][5] The depletion of the cellular G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A.[3] This release unmasks a nuclear localization sequence on MRTF-A, allowing its translocation into the nucleus.[1] In the nucleus, MRTF-A acts as a transcriptional co-activator by binding to SRF, a MADS-box transcription factor.[1][4] The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.[1][6]
Key target genes of the MRTF/SRF pathway include those encoding for cytoskeletal and extracellular matrix proteins, such as:
-
Collagen 1 (COL1A2)[7]
-
Connective tissue growth factor (CTGF)[7]
-
Myosin light chain 9 (MYL9)[4]
-
Non-muscle myosin heavy chain IIa (MYH9)[4]
Dysregulation of this pathway, leading to persistent myofibroblast activation and excessive extracellular matrix deposition, is a hallmark of fibrotic diseases like systemic scleroderma, pulmonary fibrosis, and intestinal fibrosis.[6][8]
Diagram of the Rho/MRTF/SRF Signaling Pathway:
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
This compound: Mechanism of Action and Quantitative Data
This compound is a potent inhibitor of the Rho/MRTF/SRF signaling pathway.[9] Its primary mechanism of action is the inhibition of Rho-mediated gene transcription.[7] More specifically, it has been shown to prevent the nuclear translocation and accumulation of MRTF-A, thereby preventing the formation of the MRTF-A/SRF transcriptional complex.[8][10] Recent studies have also identified Pirin, an iron-dependent cotranscription factor, as a potential molecular target for this compound and related compounds.[11][12]
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data for this compound from various in vitro studies.
| Assay | Cell Line/System | IC50 | Reference |
| SRE.L Luciferase Reporter Assay | HEK293T | 0.64 µM | [7] |
| RhoA/C-activated SRE-luciferase | - | 6.4 µM | [9] |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [9] |
| Cell Viability (MTS Assay) | WI-38 | 12.0 ± 3.99 µM | [13] |
| Cell Viability (MTS Assay) | C2C12 | 10.9 ± 3.52 µM | [13] |
| Table 1: In Vitro IC50 Values for this compound. |
| Effect | Cell Type | Concentration | Outcome | Reference |
| Inhibition of profibrotic gene expression | SSc and LPA/TGFβ-stimulated fibroblasts | 30 µM | Inhibition of CTGF, α-SMA, and COL1A2 expression | [7] |
| Inhibition of MKL1 expression | TGF-β-stimulated fibroblasts | 25 µM | Significant repression of MKL1 (MRTF-A) expression | [9] |
| Inhibition of fibroblast proliferation | Scleroderma dermal fibroblasts | 30 µM | Inhibition of increased proliferation rate | [9] |
| Reduction of F/G-actin ratio | Hepatic Stellate Cells (HSCs) | Dose-dependent | Prominently reduced F/G-actin ratios | [10] |
| Inhibition of ACTA2 and COL1A1 transcription | TGF-β-stimulated human colonic myofibroblasts | 17.5-25 µM | Significant transcriptional inhibition | [2] |
| Table 2: In Vitro Cellular Effects of this compound. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
SRE.L Luciferase Reporter Assay
This assay is used to quantify the activity of the MRTF/SRF transcriptional pathway.
Principle: HEK293T cells are co-transfected with a luciferase reporter plasmid under the control of a modified, MRTF-selective Serum Response Element (SRE.L) promoter and a constitutively active RhoA plasmid to stimulate the pathway. The inhibitory effect of this compound is measured by the reduction in luciferase activity.
Protocol:
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 96-well plate. Transfect cells with the SRE.L luciferase reporter plasmid and a constitutively active RhoA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Luciferase Assay: After a further 24-48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Workflow Diagram for SRE.L Luciferase Assay:
Caption: Experimental workflow for the SRE.L Luciferase Reporter Assay.
Cell Migration (Scratch Wound) Assay
This assay assesses the effect of this compound on cancer cell migration.
Principle: A "scratch" or wound is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure for each condition and determine the IC50 for migration inhibition.
Western Blotting for Profibrotic Proteins
This method is used to quantify the expression levels of key fibrotic proteins.
Protocol:
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat with TGF-β or LPA to induce a fibrotic phenotype, in the presence or absence of this compound for 48-72 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against α-SMA, COL1A2, or CTGF, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Bleomycin-Induced Dermal Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic efficacy of compounds in vivo.[9]
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (B88199) to a defined area on the backs of the mice for a period of 2-4 weeks to induce dermal fibrosis.
-
Compound Administration: Administer this compound or vehicle control daily via intraperitoneal (i.p.) injection or oral gavage.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect skin samples from the treated area.
-
Histological Analysis: Fix the skin samples in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to measure dermal thickness and with Masson's trichrome or Picrosirius red to assess collagen deposition.
-
Biochemical Analysis: Measure the hydroxyproline (B1673980) content of the skin samples as a quantitative measure of collagen content.
Drug Development Considerations
While this compound has shown promising anti-fibrotic activity in preclinical models, it has some limitations for further drug development, including modest potency and poor pharmacokinetic properties.[6] Specifically, it has a very short half-life in mouse liver microsomes (1.6 minutes), indicating high susceptibility to oxidative metabolism.[7] These limitations have spurred medicinal chemistry efforts to develop second-generation analogs with improved metabolic stability and solubility, leading to compounds like CCG-222740 and CCG-232601.[6][14]
Conclusion
This compound is a valuable research tool and a foundational lead compound for inhibiting the Rho/MRTF/SRF signaling pathway. Its ability to potently inhibit pro-fibrotic and pro-metastatic gene expression underscores the therapeutic potential of targeting this pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Rho/MRTF/SRF inhibition. Future efforts will likely focus on the development of analogs with optimized pharmacokinetic profiles suitable for clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Pirin and CCG-203971: A Technical Guide to a Novel Molecular Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular interactions between the small molecule inhibitor CCG-203971 and its target, the transcriptional co-regulator Pirin. Pirin, a highly conserved non-heme iron-binding protein, has emerged as a critical player in various cellular processes, including cell migration, proliferation, and signaling pathways implicated in cancer and fibrosis.[1][2][3] this compound, initially identified as an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, has been demonstrated to directly bind to Pirin, elucidating a key mechanism for its therapeutic potential.[3][4] This document consolidates quantitative data, details key experimental methodologies, and visualizes the intricate signaling networks involved, offering a comprehensive resource for researchers in oncology, fibrosis, and drug discovery.
Introduction: Pirin as a Therapeutic Target
Pirin is a member of the cupin superfamily, characterized by its conserved barrel-fold structure and a metal-coordinating active site.[3] It functions as a transcriptional co-regulator, influencing the activity of several key transcription factors, notably NF-κB and factors involved in the RhoA signaling cascade.[1][2] Elevated expression of Pirin has been correlated with the progression of various cancers, including melanoma, where it plays a role in cell migration and metastasis.[5][6] Its involvement in fundamental cellular processes makes it an attractive target for therapeutic intervention.
The this compound series of compounds were initially discovered through a high-throughput screen for inhibitors of the MRTF/SRF-dependent gene transcription.[3] Subsequent research, however, pinpointed Pirin as a direct molecular target of these compounds, providing a more precise understanding of their mechanism of action.[3][4] This guide delves into the specifics of this interaction and its downstream consequences.
Quantitative Data: Binding Affinities and Cellular Potency
The interaction between this compound and its analogs with Pirin, as well as their cellular effects, have been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of CCG Analogs to Pirin
| Compound | Method | Binding Constant (KD) | Reference |
| CCG-222740 | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [3][4] |
| CCG-257081 | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [3][4] |
| CCT251236 | Surface Plasmon Resonance (SPR) | 44 nM | [3] |
Table 2: In Vitro Potency of this compound and Analogs
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SRE Luciferase Reporter | HEK293T | 0.64 µM | [7] |
| CCG-232601 | SRE Luciferase Reporter | HEK293T | 0.55 µM | [7] |
| This compound | Cell Viability | WI-38 | 12.0 µM | [7] |
| This compound | Cell Viability | C2C12 | 10.9 µM | [7] |
| CCG-232601 | Cell Viability | WI-38 | 14.2 µM | [7] |
| CCG-232601 | Cell Viability | C2C12 | 12.9 µM | [7] |
| CCT251236 | SRE Luciferase Reporter | HEK293T (Gα12 driven) | 3.3 nM | [3] |
Signaling Pathways Modulated by the this compound-Pirin Interaction
This compound, by targeting Pirin, influences two major signaling pathways critical in cell motility, proliferation, and gene expression: the Rho/MRTF/SRF pathway and the NF-κB pathway.
The Rho/MRTF/SRF Signaling Pathway
The RhoA signaling cascade is a central regulator of the actin cytoskeleton.[8] Activation of RhoA leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases Myocardin-Related Transcription Factor (MRTF-A) from its sequestration by G-actin, allowing it to translocate to the nucleus.[9][10] In the nucleus, MRTF-A forms a complex with Serum Response Factor (SRF) to activate the transcription of target genes involved in cell motility and fibrosis.[8][11] Pirin is implicated as a co-regulator in this pathway, and its inhibition by this compound disrupts this transcriptional program.[3]
The NF-κB Signaling Pathway
Pirin also plays a significant role in the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] It has been shown to interact with B-cell lymphoma 3 (Bcl-3), an atypical IκB protein that can act as a transcriptional co-activator for NF-κB p50/p52 homodimers.[5][12] The interaction between Pirin and Bcl-3 is thought to modulate the transcriptional activity of NF-κB target genes, which are involved in inflammation, immunity, and cell survival.[2] The redox state of the iron center in Pirin appears to be crucial for its interaction with different components of the NF-κB pathway, with the Fe2+-bound form showing higher affinity for Bcl-3.[1][2]
Key Experimental Protocols
The characterization of the this compound-Pirin interaction has relied on a variety of biophysical and cell-based assays. This section provides detailed methodologies for some of the key experiments.
Affinity Pulldown Assay for Target Identification
This protocol describes the identification of Pirin as a binding partner of the this compound series of compounds using an affinity matrix.[4][13]
Workflow Diagram
Methodology
-
Probe Synthesis and Immobilization: A derivative of this compound containing a linker (e.g., a PEG linker) is synthesized.[4] This linker is then covalently attached to N-hydroxysuccinimide (NHS)-activated agarose (B213101) beads.[13]
-
Cell Lysate Preparation: Human Embryonic Kidney (HEK) 293T cells are cultured and harvested. The cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is then clarified by centrifugation to remove cellular debris.[4]
-
Affinity Pulldown: The cell lysate is divided into two portions. One is pre-incubated with a high concentration of free this compound (or an active analog) to serve as a competitive control, while the other is treated with vehicle (DMSO). The lysates are then incubated with the immobilized compound on the agarose beads.[4]
-
Washing and Elution: The beads are washed extensively with a wash buffer (e.g., PBS) to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.[4]
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and subjected to in-gel digestion (e.g., with trypsin). The resulting peptides are then analyzed by mass spectrometry (e.g., LC-MS/MS) for protein identification.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[14][15]
Methodology
-
Sample Preparation: Recombinant Pirin protein is purified and dialyzed against a specific buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The this compound analog is dissolved in the same dialysis buffer. The concentrations of both the protein and the ligand are accurately determined.[3][4]
-
ITC Experiment: The ITC instrument is set to the desired temperature (e.g., 25 °C). The sample cell is filled with the Pirin solution, and the injection syringe is filled with the compound solution.[16]
-
Titration: A series of small injections of the compound solution are made into the sample cell containing the Pirin protein. The heat change associated with each injection is measured.[14]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3][4][15]
In Vitro Cell Migration Assay (Transwell Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells, such as melanoma cells.[17][18]
Methodology
-
Cell Culture and Treatment: Melanoma cells (e.g., SK-MEL-147) are cultured in appropriate media. The cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a specified period.[3]
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).[17][19]
-
Cell Seeding: The pre-treated melanoma cells are harvested, resuspended in serum-free media, and seeded into the upper chamber of the Transwell inserts.[17]
-
Incubation: The plate is incubated for a period (e.g., 6-24 hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[3][17]
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of migrated cells is then quantified by counting under a microscope or by eluting the stain and measuring its absorbance.[6][17]
Conclusion
The identification of Pirin as the molecular target of this compound represents a significant advancement in our understanding of the therapeutic potential of this class of compounds. This technical guide provides a consolidated resource for researchers, summarizing the key quantitative data, outlining the affected signaling pathways, and detailing the experimental methodologies used to characterize this important molecular interaction. The continued investigation of the this compound-Pirin axis holds promise for the development of novel therapeutics for the treatment of cancer and fibrotic diseases.
References
- 1. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Antifibrotic Activity of CCG-203971: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-203971 is a small molecule inhibitor with demonstrated potent antifibrotic activity. It operates through a dual mechanism, primarily by inhibiting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of myofibroblast activation and fibrosis. Additionally, this compound has been identified to directly bind to Pirin, an iron-dependent cotranscription factor implicated in the regulation of the MRTF/SRF pathway. This guide provides an in-depth technical overview of the antifibrotic activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway and Pirin Binding
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A key cellular driver of fibrosis is the myofibroblast, which is activated from precursor cells through various stimuli, including Transforming Growth Factor-β (TGF-β). The Rho/MRTF/SRF signaling cascade is a central pathway in myofibroblast activation.
This compound exerts its antifibrotic effects by targeting this pathway. It has been shown to be a potent inhibitor of RhoA/C-activated Serum Response Element (SRE)-luciferase with an IC50 of 0.64 μM.[1][2] The compound effectively suppresses the expression of key fibrotic genes, including connective tissue growth factor (CTGF), alpha-smooth muscle actin (α-SMA), and collagen 1 (COL1A2), in both scleroderma (SSc) patient-derived fibroblasts and in fibroblasts stimulated with profibrotic agents like lysophosphatidic acid (LPA) and TGF-β.[1][3]
A significant breakthrough in understanding the mechanism of this compound was the identification of Pirin as a direct molecular target.[4][5][6][7][8] Pirin, an iron-dependent cotranscription factor, has been shown to modulate MRTF-dependent gene transcription.[4][5][6] By binding to Pirin, this compound interferes with its function, leading to the downstream inhibition of the MRTF/SRF pathway and a reduction in profibrotic gene expression.[4][5][6]
Quantitative Data Summary
The antifibrotic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Key Findings | Reference |
| SRE.L Luciferase Reporter Assay | - | IC50 = 0.64 μM for SRE.L inhibition | [1][2] |
| PC-3 Cell Migration Assay | PC-3 cells | IC50 = 4.2 μM | [4] |
| Profibrotic Gene Expression | Human Dermal Fibroblasts | Inhibition of CTGF, α-SMA, and COL1A2 expression | [1] |
| Myofibroblast Differentiation | Human Colonic Myofibroblasts | Dose-dependent repression of matrix-stiffness and TGF-β-mediated fibrogenesis | [5] |
| Apoptosis of Mesenchymal Cells | Normal and Idiopathic Pulmonary Fibrosis Fibroblasts | Increased apoptotic susceptibility and blocks TGF-β1-induced myofibroblast differentiation | [9] |
Table 2: In Vivo Activity of this compound
| Animal Model | Key Findings | Reference |
| Bleomycin-induced Skin Fibrosis (Mouse) | Prevention of skin thickening and collagen deposition | [1][3] |
| Bleomycin-induced Lung Fibrosis (Mouse) | Significant reduction in lung collagen content | [9] |
| Intestinal Fibrosis Model (Animal) | Promising antifibrotic activity | [1] |
| Dermal Fibrosis Model (Animal) | Promising antifibrotic activity | [1] |
Experimental Protocols
In Vitro Inhibition of Fibroblast Activation
This protocol describes a general method for assessing the antifibrotic activity of this compound on cultured fibroblasts.
Objective: To determine the effect of this compound on the expression of profibrotic markers in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Plating: Cells are seeded into 96-well plates at a density of 2.0 × 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with DMEM containing 2% FBS. Cells are then treated with this compound (e.g., 30 μM) or a vehicle control (e.g., 0.1% DMSO). In some experiments, fibroblasts are co-stimulated with a profibrotic agent like TGF-β or LPA.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Analysis:
-
Gene Expression: RNA is extracted, and the expression of genes such as ACTA2 (α-SMA), COL1A1, and CTGF is quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Protein levels of α-SMA and collagen can be assessed by Western blotting or immunofluorescence staining.
-
Cell Viability: Cell viability can be measured using assays such as the WST-1 assay.[1]
-
In Vivo Bleomycin-Induced Dermal Fibrosis Model
This protocol outlines the use of the bleomycin-induced skin fibrosis model in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the ability of this compound to prevent the development of skin fibrosis in mice.
Methodology:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis: Dermal fibrosis is induced by daily subcutaneous or intradermal injections of bleomycin (B88199) into a defined area on the backs of the mice for a period of 14 to 28 days.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage, at a specified dose (e.g., 50-100 mg/kg/day). Treatment usually commences concurrently with the bleomycin injections.
-
Assessment of Fibrosis:
-
Skin Thickness: Dermal thickening is measured at the injection site using calipers.
-
Histology: Skin biopsies are collected at the end of the study, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Collagen Content: The hydroxyproline (B1673980) content of the skin biopsies is quantified as a measure of total collagen.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Mechanism of Action.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action, targeting the central Rho/MRTF/SRF pathway and the cotranscription factor Pirin, provides a strong rationale for its antifibrotic effects. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to inhibit myofibroblast activation and reduce fibrosis. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this compound and other molecules targeting this critical signaling pathway.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCG-203971 in the Inhibition of Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit cancer cell migration and invasion. CCG-203971, a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, has emerged as a promising anti-metastatic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer cell migration, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a potent inhibitor of the Rho/MRTF/SRF transcriptional pathway, which plays a critical role in regulating the expression of genes involved in cytoskeletal dynamics, cell motility, and adhesion.[1][2] Dysregulation of this pathway is frequently observed in various cancers and is associated with increased metastatic potential.[1] this compound was developed as a more potent and pharmacokinetically improved analog of the first-generation inhibitor, CCG-1423.[1][3] By targeting this key signaling cascade, this compound effectively suppresses the migratory and invasive capabilities of cancer cells.[4][5]
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho family of small GTPases, particularly RhoA and RhoC, are key regulators of the actin cytoskeleton.[5][6] Upon activation, Rho GTPases promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process reduces the pool of G-actin that normally sequesters MRTF-A (also known as MKL1) in the cytoplasm. The release of MRTF-A allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the expression of proteins involved in cell migration, such as those that regulate the cytoskeleton and cell adhesion.[1][5]
This compound is understood to disrupt this pathway by preventing the nuclear accumulation and activity of MRTF-A.[4][5][7] More recent evidence has identified the iron-dependent transcription co-factor Pirin as a direct molecular target of the CCG-1423/CCG-203971 series of compounds.[1] By binding to Pirin, this compound may modulate the transcriptional activity of the MRTF/SRF complex, leading to the downregulation of pro-migratory genes.[1]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Effects of this compound on Cancer Cell Migration
This compound has demonstrated dose-dependent inhibitory effects on cancer cell migration across various cell lines. The following tables summarize the key quantitative data available.
Table 1: IC50 Values of this compound in Different Assays
| Assay/Cell Line | IC50 Value | Reference |
| RhoA/C-activated SRE-luciferase | 6.4 µM | [8] |
| SRE.L (Serum Response Element Luciferase) | 0.64 µM | [2] |
| PC-3 Cell Migration (Scratch Wound Assay) | 4.2 µM | [4][8] |
| WI-38 Human Lung Fibroblasts (Cell Viability) | 12.0 ± 3.99 µM | [6] |
| C2C12 Mouse Myoblasts (Cell Viability) | 10.9 ± 3.52 µM | [6] |
Table 2: Effects of this compound on Melanoma Cell Migration and Invasion
| Cell Line | Treatment | Assay | Observation | Reference |
| SK-Mel-147 (High RhoC) | 10 µM this compound | Transwell Migration | Significant blockage of migration after 6 hours. | [5][9] |
| SK-Mel-147 (High RhoC) | 10 µM this compound | xCELLigence Invasion | Inhibition of invasion through Matrigel. | [5][9] |
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the effect of compounds like this compound on cancer cell migration and invasion.
Transwell Migration/Invasion Assay
This assay measures the chemotactic ability of cells to migrate through a porous membrane, with an additional extracellular matrix layer in invasion assays.[10][11][12][13][14][15]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates[11]
-
Cell culture medium (e.g., DMEM) with varying FBS concentrations
-
Chemoattractant (e.g., medium with 10% FBS)[14]
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[11][15]
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs[13]
Protocol:
-
Preparation (Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute Matrigel with cold, serum-free medium. Coat the top of the transwell insert membrane with the diluted Matrigel solution (e.g., 50-100 µL) and incubate for at least 30-60 minutes at 37°C to allow for solidification.[11][15] For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and resuspend them in serum-free or low-serum (e.g., 0.5% FBS) medium.[9]
-
Cell Seeding: Add the cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the transwell insert. Include different concentrations of this compound or a vehicle control (e.g., DMSO) in the cell suspension.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber (e.g., 600 µL).[14]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (e.g., 6-24 hours).[9][11]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[13]
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[15] Subsequently, stain the cells with a solution like Crystal Violet.
-
Quantification: After washing and drying, visualize the migrated cells using a microscope. Count the number of cells in several random fields of view and calculate the average.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer.[14][16][17][18]
Materials:
-
6-well or 24-well tissue culture plates
-
Cell culture medium
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[16][19]
-
Creating the Wound: Once the cells are fully confluent, use a sterile pipette tip to create a straight scratch across the center of the monolayer.[16][17]
-
Washing: Gently wash the well with medium or PBS to remove detached cells.[17]
-
Treatment: Add fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at predefined locations for each well using a microscope.[16]
-
Incubation and Monitoring: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) over 24-48 hours.[18]
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to determine the effect of this compound on cell migration.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for assessing the impact of this compound on cancer cell migration.
Caption: A typical experimental workflow for evaluating this compound's effect on cell migration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Rho/MRTF/SRF pathway in cancer metastasis. Its ability to potently inhibit cancer cell migration and invasion in a dose-dependent manner highlights its therapeutic potential. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the anti-metastatic properties of this compound and related compounds. Further investigation into the in vivo efficacy and safety of this compound is warranted to advance its clinical development.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rho/MKL1/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 7. Myocardin‐related transcription factor's interaction with serum‐response factor is critical for outgrowth initiation, progression, and metastatic colonization of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Scratch Wound Healing Assay [bio-protocol.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Scratch Wound Healing Assay [en.bio-protocol.org]
Discovery and development of CCG-203971
An In-depth Technical Guide to the Discovery and Development of CCG-203971
Introduction
This compound is a second-generation small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] It was developed as a potential therapeutic agent for fibrosis and metastasis.[2][3] This compound emerged from a medicinal chemistry effort to optimize an earlier inhibitor, CCG-1423, by improving tolerability and removing chemically labile functionalities.[3] this compound has demonstrated significant efficacy in preclinical models of fibrotic diseases, including dermal, pulmonary, and intestinal fibrosis, by targeting the transcriptional program that drives myofibroblast activation.[2][4][5] Despite its promising anti-fibrotic activity, the compound's modest potency and poor pharmacokinetic profile have necessitated the development of further optimized analogs.[2][6] This guide provides a comprehensive overview of the discovery, mechanism of action, biological activity, and experimental protocols associated with this compound.
Discovery and Chemical Optimization
The development of this compound originated from its predecessor, CCG-1423, which was the first small-molecule inhibitor identified for the Rho/MRTF/SRF pathway through a cell-based luciferase reporter screen.[3][7] While effective, CCG-1423 contained a potentially reactive N-alkoxybenzamide group. Subsequent structure-activity relationship (SAR) studies led to the creation of nipecotic acid derivatives, including this compound, which offered improved in vivo tolerability.[3]
However, this compound itself presented challenges, notably poor metabolic stability, with a very short half-life in mouse liver microsomes (1.6 minutes), and modest potency.[2][4] This prompted further medicinal chemistry efforts to enhance its pharmacokinetic properties. These optimizations focused on improving metabolic stability and solubility, leading to the identification of advanced analogs like CCG-222740, CCG-232601, and CCG-257081, which showed significantly increased plasma exposure in mice and, in some cases, superior potency.[2][6][8]
Mechanism of Action
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF pathway is a critical regulator of gene transcription involved in cell migration, proliferation, and the expression of cytoskeletal and fibrotic genes.[3] The pathway is initiated by the activation of Rho family GTPases, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator by binding to Serum Response Factor (SRF), which is bound to Serum Response Element (SRE) promoters on target genes. This MRTF/SRF complex then drives the transcription of genes such as α-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen, which are hallmarks of fibrosis.[2][4][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimitzation of this compound: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Rho/MKL1/SRF inhibitor | Probechem Biochemicals [probechem.com]
The Impact of CCG-203971 on Gene Transcription: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-203971 is a potent small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of gene transcription involved in fibrosis, metastasis, and cellular proliferation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the expression of specific genes, and the experimental methodologies used to elucidate these effects. The information is presented to support further research and development of therapeutic strategies targeting the Rho/MRTF/SRF pathway.
Introduction
The Rho family of small GTPases plays a pivotal role in regulating the actin cytoskeleton. Downstream of Rho activation, Myocardin-Related Transcription Factors (MRTFs) translocate to the nucleus, where they act as co-activators for the Serum Response Factor (SRF). The MRTF/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription. This signaling cascade is implicated in various pathological processes, including the excessive deposition of extracellular matrix in fibrotic diseases and the migratory and invasive behavior of cancer cells.
This compound has emerged as a second-generation inhibitor of this pathway, demonstrating efficacy in various preclinical models.[1][2] This document synthesizes the available data on its effects on gene transcription.
Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway
This compound exerts its effects by disrupting the Rho/MRTF/SRF signaling cascade. The primary mechanism involves the inhibition of MRTF-A nuclear accumulation and its subsequent transcriptional activity.[3] By preventing the MRTF/SRF complex from activating SRE-dependent gene transcription, this compound effectively downregulates the expression of a suite of genes involved in cell motility, proliferation, and fibrosis.[1][4] Recent studies have also identified pirin, an iron-dependent co-transcription factor, as a potential molecular target for the class of compounds that includes this compound.[5]
Signaling Pathway Diagram
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Effects on Gene Transcription and Cellular Processes
This compound has been shown to inhibit the transcription of several key genes and affect various cellular functions in a dose-dependent manner. The following tables summarize the quantitative data from various studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| RhoA/C-activated SRE-luciferase | PC-3 | 6.4 µM | [1] |
| RhoC-induced SRE-Luciferase | SK-Mel-147 | ~6 µM | [3] |
| Rho-mediated gene transcription (SRE.L) | Not specified | 0.64 µM | [4] |
| PC-3 cell migration (scratch wound assay) | PC-3 | 4.2 µM | [1] |
| Cell Viability | WI-38 | 12.0 ± 3.99 µM | [6] |
| Cell Viability | C2C12 | 10.9 ± 3.52 µM | [6] |
Table 2: Effect of this compound on the Expression of Specific Genes
| Gene Target | Cell Type/Model | Treatment Conditions | Observed Effect | Reference |
| MKL1 (MRTF-A) | Human dermal fibroblasts | 25 µM this compound with TGF-β stimulation | Significant repression of TGF-β-induced expression | [1] |
| Connective Tissue Growth Factor (CTGF) | SSc fibroblasts, LPA- and TGFβ-stimulated fibroblasts | Not specified | Inhibition of expression | [4] |
| α-Smooth Muscle Actin (α-SMA) | SSc fibroblasts, LPA- and TGFβ-stimulated fibroblasts | Not specified | Inhibition of expression | [4] |
| Collagen 1 (COL1A2) | SSc fibroblasts, LPA- and TGFβ-stimulated fibroblasts | Not specified | Inhibition of expression | [4] |
| CTGF, MYL9, CYR61 | SK-Mel-147 cells | Starved in 0.5% FBS with this compound | Dose-dependent decrease in gene expression | [3] |
| ACTA2 | Human primary dermal fibroblasts | With TGF-β stimulation | Significant reduction in TGF-β-induced expression | [5] |
| SRF | Rat hepatic stellate cells | 20 µM this compound | Inhibition of basal and MRTF-A-induced expression | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on gene transcription.
SRE-Luciferase Reporter Gene Assay
This assay is fundamental to quantifying the inhibitory effect of this compound on the MRTF/SRF transcriptional pathway.
Objective: To measure the activity of the SRF-driven transcription from a serum response element (SRE) promoter in the presence of this compound.
Methodology:
-
Cell Culture and Transfection:
-
PC-3 or SK-Mel-147 cells are cultured in appropriate media.[1][3]
-
Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an SRE promoter (SRE.L) and a constitutively active RhoA or RhoC expression vector.[1][3] A Renilla luciferase vector is often co-transfected for normalization.
-
-
Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of this compound or a DMSO vehicle control.
-
-
Luciferase Activity Measurement:
-
After a specified incubation period (e.g., overnight), cells are lysed.[3]
-
Luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The SRE-luciferase activity is normalized to the Renilla luciferase activity.
-
The results are expressed as a percentage of the activity observed in the DMSO-treated control cells.
-
The IC50 value is calculated from the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for an SRE-Luciferase Reporter Gene Assay.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of specific target genes in response to this compound treatment.
Methodology:
-
Cell Treatment and RNA Isolation:
-
Cells (e.g., SK-Mel-147) are treated with desired concentrations of this compound or DMSO for a specified duration.[3]
-
Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., CTGF, MYL9, CYR61) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
-
Data Analysis:
-
The cycle threshold (Ct) values are determined for each gene.
-
The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
In Vivo Bleomycin-Induced Skin Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in an in vivo model of skin fibrosis.
Methodology:
-
Induction of Fibrosis:
-
Bleomycin is administered to mice, typically through intradermal or intraperitoneal injections, to induce skin thickening and collagen deposition.[1]
-
-
Compound Administration:
-
Mice are treated with this compound or a vehicle control. The route of administration can be, for example, intraperitoneal.[1]
-
-
Assessment of Fibrosis:
-
After a defined treatment period (e.g., 2 weeks), skin thickness is measured.
-
Skin tissue is harvested for histological analysis (e.g., H&E staining) and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).
-
-
Data Analysis:
-
The skin thickness and collagen content in the this compound-treated group are compared to the vehicle-treated group to determine the extent of fibrosis inhibition.[1]
-
Discussion and Future Directions
The available data strongly support the role of this compound as a potent inhibitor of the Rho/MRTF/SRF signaling pathway and its downstream transcriptional targets. Its ability to suppress the expression of pro-fibrotic and pro-metastatic genes in a variety of in vitro and in vivo models highlights its therapeutic potential.
Despite these promising results, this compound has been noted to have modest potency and poor pharmacokinetic properties, which may limit its clinical development.[2] Subsequent research has focused on optimizing the pharmacokinetic profile of this compound series, leading to the development of analogs with improved metabolic stability and solubility.[2][8]
Future research should continue to explore the precise molecular interactions of this class of inhibitors with their targets and further investigate their efficacy and safety in more advanced preclinical models of fibrosis and cancer. While no clinical trials for this compound have been specifically identified, the continued development of its analogs may pave the way for future clinical investigations targeting the Rho/MRTF/SRF pathway.
Conclusion
This compound is a valuable research tool for dissecting the complexities of the Rho/MRTF/SRF signaling pathway and its role in gene transcription. The compound effectively inhibits the expression of key genes involved in pathological processes such as fibrosis and cancer metastasis. The data and protocols summarized in this guide provide a comprehensive resource for scientists and researchers working to develop novel therapeutics targeting this critical signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCG-203971 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of actin cytoskeleton dynamics and gene expression, playing a significant role in cell migration, proliferation, and fibrotic processes.[2] The MRTF/SRF complex activates the transcription of numerous genes, including those involved in fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen.[2] More recent research has also identified Pirin, an iron-dependent cotranscription factor, as a molecular target of this compound and related compounds.[2] this compound has demonstrated anti-fibrotic activity by inhibiting the expression of key fibrotic markers in various cell types, particularly in fibroblasts stimulated with pro-fibrotic agents like Transforming Growth Factor-β (TGF-β).[1][2] These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound.
Mechanism of Action Overview
This compound exerts its biological effects by disrupting the transcriptional activity of the MRTF/SRF complex. In a resting state, MRTF is bound to globular actin (G-actin) in the cytoplasm. Upon Rho activation, actin polymerization reduces the pool of available G-actin, leading to the release and nuclear translocation of MRTF. In the nucleus, MRTF acts as a co-activator for SRF, which binds to Serum Response Elements (SREs) in the promoter regions of target genes, thereby initiating their transcription. This compound interferes with this process, leading to the downregulation of SRF-dependent gene expression.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key IC50 values.
| Assay Type | Cell Line | Target/Stimulus | IC50 Value | Reference |
| SRE.L Reporter Assay | - | Rho-mediated transcription | 0.64 µM | [1] |
| SRE-Luciferase Assay | PC-3 | RhoA/C-activated | 6.4 µM | [3][4] |
| Cell Migration Assay | PC-3 | - | 4.2 µM | [3][4] |
Detailed Experimental Protocols
Cell Culture of Human Dermal Fibroblasts (HDFs)
This protocol outlines the standard procedure for culturing and maintaining primary Human Dermal Fibroblasts, a common cell type for studying fibrosis.
Materials:
-
Primary Human Dermal Fibroblasts (e.g., from ATCC, Sigma-Aldrich)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10-15% FBS, 1% Penicillin/Streptomycin, 1% L-glutamine)[5]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in 15 mL of fresh medium.
-
Seeding: Transfer the cell suspension to a T-75 flask.[2] Incubate at 37°C, 5% CO2.
-
Maintenance: Change the medium every 2-3 days.[5]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of growth medium and centrifuge. Resuspend the pellet and re-plate at a 1:4 or 1:6 split ratio.[5]
WST-1 Cell Viability Assay
This assay is used to assess the effect of this compound on the viability and proliferation of fibroblasts.
Materials:
-
HDFs cultured as described above
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well clear-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.[1]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[1]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[1]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
SRE-Luciferase Reporter Assay
This assay directly measures the inhibitory effect of this compound on MRTF/SRF-mediated transcriptional activity.
Caption: Workflow for the SRE-Luciferase Reporter Assay.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
SRE-luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])
-
Control plasmid expressing Renilla luciferase (e.g., pGL4.74[hRluc/TK])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.[6]
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.
-
Stimulation: Add a Rho pathway activator (e.g., LPA or serum) to the appropriate wells.
-
Incubation: Incubate for an additional 6-16 hours.[7]
-
Lysis and Measurement: Perform the dual-luciferase assay according to the manufacturer's protocol.[6] Measure both Firefly and Renilla luciferase activity using a luminometer.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the stimulated vehicle control.
Western Blot for α-SMA and Collagen I
This protocol is for detecting changes in the protein expression of key fibrotic markers in HDFs following treatment with this compound.
Materials:
-
HDFs and culture reagents
-
Recombinant Human TGF-β1
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-α-SMA (e.g., Sigma, A2547, 1:1000 dilution)[8]
-
Anti-Collagen I (e.g., Abcam, ab34710, 1:1000 dilution)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Plate HDFs in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 24 hours.
-
Pre-treatment: Treat cells with desired concentrations of this compound for 1 hour.
-
Stimulation: Add TGF-β1 (e.g., 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[9] Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Quantitative PCR (qPCR) for ACTA2 and COL1A1
This protocol measures changes in the mRNA expression of fibrotic genes.
Materials:
-
Treated HDF cell lysates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)[10]
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for human ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH).
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| ACTA2 | F: ACTA2 | R: ACTA2 | [11] (Commercial) |
| COL1A1 | GTCCCAGAAAGAAAGTACAAGGG | GATGGAGGGGCCGGACTCG | [10] |
| GAPDH | CAGCCTCGTCCCGTAGACAA | CAATCTCCACTTTGCCACTGC | [10] |
Protocol:
-
Cell Treatment: Treat and stimulate HDFs as described in the Western Blot protocol (Steps 1-3).
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[10]
-
qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers, and SYBR Green Master Mix.
-
Thermocycling: Perform qPCR using a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[12]
-
Analysis: Analyze the results using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control condition.[10]
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 3. nanopartikel.info [nanopartikel.info]
- 4. allevi3d.com [allevi3d.com]
- 5. salk.edu [salk.edu]
- 6. promega.com [promega.com]
- 7. abgenex.com [abgenex.com]
- 8. aging-us.com [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. origene.com [origene.com]
- 12. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
CCG-203971: Application Notes and Protocols for Cell Culture
A Potent Inhibitor of the Rho/MRTF/SRF Signaling Pathway for Anti-Fibrotic and Anti-Metastatic Research
Introduction
CCG-203971 is a second-generation small molecule inhibitor of the Rho-associated protein kinase (Rho)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of actin dynamics and gene transcription, playing a significant role in cell migration, proliferation, and differentiation. Dysregulation of the Rho/MRTF/SRF pathway is implicated in various pathological conditions, including fibrosis and cancer metastasis.[3][4] this compound has demonstrated efficacy in various preclinical models, making it a valuable tool for researchers in fibrosis, oncology, and cell biology.[3][4][5] Recent studies have identified the iron-dependent co-transcription factor Pirin as a molecular target of the CCG-1423/CCG-203971 series of compounds.[3]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, migration, and gene expression.
Mechanism of Action
This compound inhibits gene transcription mediated by the MRTF/SRF complex.[1][3] The signaling cascade is initiated by the activation of Rho GTPases, which promotes the polymerization of globular actin (G-actin) to filamentous actin (F-actin). This process releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a coactivator for SRF, leading to the transcription of target genes involved in cell motility, matrix production, and proliferation.[3] this compound disrupts this process, leading to the suppression of pro-fibrotic and metastatic phenotypes.[4][6]
Caption: this compound inhibits the Rho/MRTF/SRF signaling pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cell-based assays.
Table 1: IC50 Values of this compound in Different Assays
| Assay | Cell Line | IC50 Value (µM) | Reference |
| SRE.L Luciferase Reporter Assay | HEK293T | 0.64 | [1] |
| RhoA/C-activated SRE-luciferase | PC-3 | 6.4 | [2] |
| Cell Migration (Scratch Wound Assay) | PC-3 | 4.2 | [2][6] |
| Cell Viability (MTS Assay) - 24h incubation | WI-38 | 12.0 ± 3.99 | [7] |
| Cell Viability (MTS Assay) - 24h incubation | C2C12 | 10.9 ± 3.52 | [7] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Inhibition of CTGF, α-SMA, and COL1A2 expression | SSc & Normal Fibroblasts | 30 | 72 hours | Reversal of myofibroblast phenotype. | [1] |
| Inhibition of TGF-β-induced MKL1 expression | Human Dermal Fibroblasts | 25 | Not specified | Significant repression of MKL1 expression. | [2] |
| Inhibition of Cell Proliferation | Scleroderma Fibroblasts | 30 | 3 days | Selective inhibition of scleroderma fibroblast proliferation. | [2] |
| Inhibition of Cell Migration and Invasion | SK-Mel-147 Melanoma | 10 | Not specified | Inhibition of cellular migration and invasion. | [8] |
| G0/G1 Cell Cycle Arrest | Melanoma cells | 10 | 72 hours | Induction of G0/G1 cell cycle arrest. | [8] |
| Inhibition of Rho/MRTF/SRF Signaling | WI-38 Fibroblasts | 20 | 24 hours | Downregulation of RhoA, MRTF-A, and SRF. | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1]
-
Reagent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
2. Cell Viability Assay (WST-1 or MTS Assay)
This protocol is adapted from studies using human dermal fibroblasts.[1][2]
-
Materials:
-
96-well cell culture plates
-
Human dermal fibroblasts (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reduced serum medium (e.g., DMEM with 2% FBS)
-
This compound stock solution
-
WST-1 or MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2.0 x 10^4 cells/well and allow them to adhere overnight in complete growth medium.[1]
-
The next day, replace the medium with reduced serum medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add WST-1 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for a cell viability assay using this compound.
3. Cell Migration Assay (Scratch Wound Assay)
This protocol is based on the methodology used for PC-3 prostate cancer cells.[2][6]
-
Materials:
-
6-well or 12-well cell culture plates
-
PC-3 cells (or other migratory cell line)
-
Complete growth medium
-
Reduced serum medium
-
This compound stock solution
-
200 µL pipette tip or cell scraper
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with reduced serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at various time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
4. Western Blot Analysis for Protein Expression
This protocol can be used to assess the effect of this compound on the expression of target proteins like α-SMA, CTGF, and components of the Rho/MRTF/SRF pathway.[1][7]
-
Materials:
-
6-well cell culture plates
-
Cells of interest (e.g., fibroblasts, melanoma cells)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-α-SMA, anti-CTGF, anti-MRTF-A, anti-SRF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat them with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Troubleshooting and Considerations
-
Solubility: this compound has modest aqueous solubility.[4] Ensure complete dissolution in DMSO before diluting in culture medium.
-
Cytotoxicity: While this compound shows selective effects on certain cell types, it's crucial to determine the optimal non-toxic concentration for your specific cell line using a dose-response curve.[7]
-
Off-target effects: As with any small molecule inhibitor, consider the possibility of off-target effects. Validate key findings using complementary approaches, such as siRNA-mediated knockdown of pathway components.
-
Metabolic Stability: The half-life of this compound in mouse liver microsomes is short, indicating high susceptibility to oxidative metabolism.[1] This is more of a consideration for in vivo studies but may influence the frequency of media changes in long-term cell culture experiments.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of the Rho/MRTF/SRF signaling pathway in various biological and pathological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Rho/MKL1/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CCG-203971 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-203971 is a potent small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a critical regulator of gene transcription involved in cellular processes such as migration, adhesion, and differentiation. Its aberrant activation is implicated in the pathogenesis of various fibrotic diseases.[2][4][5] this compound has demonstrated anti-fibrotic efficacy in several preclinical mouse models, making it a valuable tool for research and drug development in this area.[1][4][5] These application notes provide detailed protocols for the preparation and administration of this compound in mouse models of fibrosis, along with a summary of reported dosages and experimental setups.
Mechanism of Action
This compound functions by disrupting the RhoA/MRTF-A/SRF signaling cascade.[3] Under normal conditions, RhoA activation leads to the nuclear translocation of MRTF-A, where it acts as a co-activator for SRF, driving the transcription of profibrotic genes such as those for α-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen.[1][4] this compound prevents the nuclear localization of MRTF-A, thereby inhibiting the downstream gene expression responsible for myofibroblast activation and extracellular matrix deposition.[2][4]
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound in various mouse models.
Table 1: In Vivo Administration of this compound in Mouse Models
| Mouse Model | Strain | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Bleomycin-induced Skin Fibrosis | C57BL/6 | Intraperitoneal (i.p.) | 100 mg/kg | Twice daily | DMSO | [4][6] |
| Bleomycin-induced Lung Fibrosis | C57BL/6 | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [2] |
| Systemic Sclerosis | Not specified | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol is based on methodologies reported for the bleomycin-induced skin fibrosis model.[4][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Reconstitute the this compound powder in DMSO to achieve the desired stock concentration. For a final dose of 100 mg/kg in a 50 µL injection volume for a 20 g mouse, a stock solution of 40 mg/mL would be appropriate (2 mg per 50 µL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Storage: The prepared solution should be used immediately for optimal results.[1] If short-term storage is necessary, protect from light and store at an appropriate temperature as determined by stability studies.
Note on Vehicle Preparation: Some sources suggest alternative vehicle formulations for in vivo studies, which may improve solubility and tolerability. One such formulation involves a mixture of DMSO, PEG300, Tween80, and saline.[3] Another option is a suspension in corn oil.[1] Researchers should validate the appropriate vehicle for their specific experimental needs.
Protocol 2: Bleomycin-Induced Skin Fibrosis Model and this compound Treatment
This protocol outlines the induction of skin fibrosis using bleomycin (B88199) and subsequent treatment with this compound.[4][6]
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution (prepared as in Protocol 1)
-
Insulin syringes with 28-30G needles
-
Calipers
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice to the facility for at least one week before the start of the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., PBS + Vehicle, Bleomycin + Vehicle, Bleomycin + this compound). A typical group size is 7 mice.[4]
-
Induction of Fibrosis:
-
On a daily basis for 14 days, administer intradermal injections of bleomycin (e.g., 0.1 mg in 100 µL PBS) into a shaved area on the back of the mice.[4]
-
The control group receives daily intradermal injections of PBS.
-
-
This compound Administration:
-
Monitoring: Monitor the mice daily for any signs of distress or adverse reactions. Body weight should be recorded regularly.
-
Endpoint and Tissue Collection:
-
At the end of the 2-week treatment period, humanely euthanize the mice.[4]
-
Collect skin samples from the injection site for further analysis.
-
-
Outcome Assessment:
-
Skin Thickness: Measure the dermal thickness of the collected skin samples.
-
Histology: Perform Masson's trichrome staining to visualize collagen deposition.
-
Collagen Content: Quantify the total collagen content using a hydroxyproline (B1673980) assay.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of the Rho/MRTF/SRF pathway in fibrosis. The protocols provided here offer a starting point for in vivo studies. However, it is crucial to note that the optimal dosage, administration route, and vehicle may vary depending on the specific mouse model and experimental objectives. Therefore, preliminary dose-response and pharmacokinetic studies are recommended to tailor the administration protocol for each specific application. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
Preparing a DMSO Stock Solution of CCG-203971: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of CCG-203971 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical pathway implicated in fibrotic diseases and cancer metastasis.[1][2][3] Accurate preparation of the stock solution is the first crucial step for reliable and reproducible experimental results in in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 408.88 g/mol | [1][2] |
| Solubility in DMSO | ≥ 50 mM | [4] |
| Appearance | White to light yellow solid | [2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 year or -80°C for up to 2 years | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.089 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 408.88 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 408.88 g/mol x 0.001 L = 0.0040888 g = 4.089 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.089 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1] Clearly label each aliquot with the compound name, concentration, and date of preparation.
Protocol 2: In Vitro Human Dermal Fibroblast Proliferation Assay
This protocol provides a method to assess the anti-proliferative effects of this compound on human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM containing 10% FBS.[2]
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
-
Treatment: The following day, remove the medium and replace it with fresh DMEM containing 2% FBS. Add the desired concentration of this compound (e.g., a final concentration of 30 µM) or an equivalent volume of DMSO as a vehicle control.[2] To achieve a 30 µM final concentration from a 10 mM stock, a 1:333.3 dilution is required.
-
Incubation: Incubate the cells for 72 hours at 37°C.[2]
-
Proliferation Assessment: After the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate the plate for 1-4 hours at 37°C, and then measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified Rho/MRTF/SRF signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for α-SMA after CCG-203971
Application Note:
Introduction
Alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene, is a critical cytoskeletal protein that serves as a key marker for myofibroblasts.[1][2] Myofibroblasts are activated fibroblasts responsible for wound healing, tissue repair, and in pathological contexts, fibrosis, which is characterized by excessive extracellular matrix deposition.[2] The transformation of fibroblasts into myofibroblasts is often driven by signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.[1][2] CCG-203971 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[3][4] This pathway is a crucial downstream mediator of fibrotic signals, and its inhibition has been shown to reduce the expression of fibrotic markers, including α-SMA.[4][5] This application note provides a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on α-SMA expression in cell culture models.
Signaling Pathway of this compound in α-SMA Regulation
This compound exerts its anti-fibrotic effects by targeting the Rho/MRTF/SRF signaling cascade. RhoA, a small GTPase, is activated by various upstream signals, including TGF-β.[5] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, a transcription factor that binds to the Serum Response Element (SRE) in the promoter regions of target genes, including ACTA2 (the gene encoding α-SMA).[6] this compound inhibits this pathway, leading to a downstream reduction in α-SMA transcription and protein expression.[3][4] Recent studies have also identified pirin, an iron-dependent co-transcription factor, as a potential molecular target of the this compound series of compounds.[6]
Caption: this compound inhibits the Rho/MRTF/SRF signaling pathway to reduce α-SMA expression.
Experimental Protocol: Western Blot for α-SMA
This protocol is designed for cultured fibroblasts (e.g., human dermal fibroblasts) treated with this compound.
1. Cell Culture and Treatment:
-
Plate human dermal fibroblasts at a density of 2.0 x 10^4 cells/well in a 96-well plate (for viability assays) or an appropriate vessel for protein extraction (e.g., 6-well plate).[3]
-
Allow cells to adhere and grow overnight in DMEM supplemented with 10% FBS.
-
The following day, replace the medium with DMEM containing 2% FBS.
-
Treat cells with this compound at desired concentrations (e.g., 1 µM, 10 µM, 30 µM) or DMSO as a vehicle control.[3][4]
-
To induce α-SMA expression, co-treat with an appropriate stimulus, such as TGF-β (e.g., 10 ng/mL) or lysophosphatidic acid (LPA).[4]
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 10-12% SDS-polyacrylamide gel.[7]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended (e.g., 100V for 1 hour at 4°C).
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against α-SMA overnight at 4°C. (e.g., Rabbit polyclonal to α-SMA, diluted 1:1000 in blocking buffer).
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted according to manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with a loading control antibody, such as β-actin (molecular weight ~42 kDa) or GAPDH. The molecular weight of α-SMA is approximately 42-44 kDa.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the α-SMA band intensity to the corresponding loading control band intensity.
Experimental Workflow
Caption: Workflow for Western blot analysis of α-SMA expression after this compound treatment.
Data Presentation: Effect of this compound on α-SMA Expression
The following table summarizes the reported effects of this compound on α-SMA expression from various studies.
| Cell Type/Model | Treatment Conditions | Effect on α-SMA Expression | IC50 | Reference |
| Human Dermal Fibroblasts (Normal) | 10 ng/mL TGF-β + 10 µM this compound for 72 hours | Complete block of TGF-β-stimulated α-SMA expression | Not specified | [4] |
| Human Dermal Fibroblasts (SSc) | 10 µM this compound | Inhibition of α-SMA expression | Not specified | [3][4] |
| Human Colonic Myofibroblasts | TGF-β stimulation + this compound | Dose-dependent repression of α-SMA | Not specified | [5] |
| Human Colonic Myofibroblasts | Matrix-stiffness model + this compound | Dose-dependent repression of α-SMA | Not specified | [5] |
| General Rho/MRTF/SRF Pathway | SRE.L Reporter Assay | Inhibition of pathway activity | 0.64 µM | [3] |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of α-SMA expression following treatment with the Rho/MRTF/SRF pathway inhibitor, this compound. The provided methodology, signaling pathway diagram, and summary of expected outcomes will aid researchers in accurately assessing the anti-fibrotic potential of this compound in their experimental models. Careful execution of this protocol will yield reliable, quantifiable data on the modulation of a key fibrosis marker.
References
- 1. benchchem.com [benchchem.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal Injection of CCG-203971 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of CCG-203971 in mice. This compound is a potent small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, which plays a crucial role in fibrosis and cancer metastasis.[1][2][3]
Mechanism of Action
This compound targets the RhoA/C-activated SRE-luciferase, inhibiting the transcriptional activity of the MRTF/SRF complex.[1] This complex regulates the expression of genes involved in cytoskeletal dynamics, cell migration, and the fibrotic response.[4][5] By inhibiting this pathway, this compound has demonstrated efficacy in preclinical models of dermal, pulmonary, and intestinal fibrosis, as well as in reducing melanoma metastasis.[4][5][6]
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a key regulator of cellular processes dependent on actin dynamics. Upon activation of Rho GTPases, globular actin (G-actin) polymerizes into filamentous actin (F-actin). This releases MRTF-A, allowing it to translocate to the nucleus, where it binds to SRF and initiates the transcription of target genes. This compound disrupts this process, leading to the downregulation of profibrotic and metastatic gene expression.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| RhoA/C-activated SRE-luciferase | PC-3 | 6.4 µM | [1] |
| Cell Migration | PC-3 | 4.2 µM | [1] |
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Animal Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Bleomycin-induced Skin Fibrosis | 100 mg/kg | Intraperitoneal | Twice daily | DMSO | [1][7] |
| Melanoma Metastasis | 100 mg/kg | Intraperitoneal | Twice daily | DMSO | [8] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 20.8 mg/mL has been previously described.[1]
-
Ensure the this compound is completely dissolved in DMSO. This may require gentle vortexing.
-
-
Working Solution Preparation (Example for a 100 mg/kg dose in a 25g mouse):
-
Calculate the required dose: For a 25g mouse, the dose is 2.5 mg (100 mg/kg * 0.025 kg).
-
Determine the injection volume: A common injection volume is 100 µL.
-
Calculate the concentration of the working solution: 2.5 mg / 0.1 mL = 25 mg/mL.
-
Prepare the final formulation: While some studies have used DMSO as the vehicle for intraperitoneal injection, it is recommended to dilute the DMSO to a lower concentration to minimize potential toxicity.[1][7] A final concentration of 5-10% DMSO in saline or PBS is generally well-tolerated.
-
Example Dilution: To achieve a final DMSO concentration of 10% in a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of sterile saline or PBS. The final concentration of this compound would be dependent on the stock concentration. Adjust volumes accordingly to achieve the desired final dose in the desired injection volume.
-
Note: One described formulation for a suspended solution for intraperitoneal injection involves a final concentration of 2.5 mg/mL.[1] Another clear solution protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] The choice of formulation may depend on the specific experimental requirements and should be optimized for solubility and tolerability.
-
Intraperitoneal Injection Protocol in Mice
This protocol is based on standard, humane procedures for intraperitoneal injections in mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to prevent injury to both the animal and the handler. The scruffing method is commonly used.
-
Gently turn the mouse to expose its abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain, for a short period after the injection.
-
Dispose of the syringe and needle in a designated sharps container.
-
Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study in mice using this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound in mice.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. dsv.ulaval.ca [dsv.ulaval.ca]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCG-203971 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CCG-203971 for maximal efficacy in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a key regulator of gene expression involved in fibrosis, cell migration, and proliferation.[4][5] this compound exerts its effects by inhibiting the transcriptional activity of the MRTF/SRF complex, which in turn downregulates the expression of target genes such as connective tissue growth factor (CTGF), alpha-smooth muscle actin (α-SMA), and collagen 1 (COL1A2).[1] The direct molecular target of this compound has been identified as the iron-dependent cotranscription factor, pirin.[5]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment. Based on published data, a broad range of concentrations from 0.1 µM to 50 µM can be tested. The half-maximal inhibitory concentration (IC50) for Serum Response Element (SRE) driven luciferase activity has been reported as 0.64 µM.[1] However, the optimal concentration will be cell-type and assay-dependent. For example, 20 µM has been used to effectively inhibit the Rho/MRTF/SRF signaling pathway in WI-38 human lung fibroblasts, while 30 µM has been used in human dermal fibroblasts.[1][2]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific biological question and the assay being performed. For signaling pathway inhibition studies, such as examining protein expression by Western blot, a 24-hour incubation has been shown to be effective.[2][6] For longer-term assays, such as cell proliferation or extracellular matrix deposition, incubation times of 72 hours have been used.[1] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific experimental endpoint.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: To assess cytotoxicity, you should perform a cell viability assay in parallel with your functional assays. Common methods include MTS or WST-1 assays, which measure metabolic activity.[1][2] It is crucial to distinguish between a specific inhibitory effect and general toxicity. The cytotoxic IC50 values for this compound have been reported to be 12.0 ± 3.99 µM in WI-38 cells and 10.9 ± 3.52 µM in C2C12 cells after 24 hours of treatment.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend testing a range from 0.1 µM to 50 µM. Ensure the concentration range brackets the reported IC50 values.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Increase the incubation time. The effect of the inhibitor may take longer to become apparent depending on the stability of the target proteins and the biological process being studied. A time-course experiment is recommended.
-
-
Possible Cause 3: Inhibitor Inactivity.
-
Solution: Ensure proper storage and handling of the compound. This compound is typically dissolved in DMSO and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. To confirm the activity of your stock, you can use a well-characterized positive control cell line or a reporter assay.
-
-
Possible Cause 4: Cell Line Insensitivity.
-
Solution: The Rho/MRTF/SRF pathway may not be the primary driver of the phenotype you are studying in your chosen cell line. Confirm the expression and activity of key pathway components (e.g., RhoA, MRTF-A, SRF) in your cells.
-
Issue 2: I am observing high levels of cell death.
-
Possible Cause 1: Concentration is too high.
-
Solution: Lower the concentration of this compound. Refer to your dose-response and cytotoxicity data to select a concentration that effectively inhibits the pathway with minimal impact on cell viability.[7]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[7] Run a vehicle-only control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
-
-
Possible Cause 3: Prolonged Exposure.
-
Solution: Reduce the incubation time. Continuous exposure to the inhibitor may lead to cumulative toxicity.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (SRE.L Reporter) | - | 0.64 µM | [1] |
| IC50 (Cytotoxicity) | WI-38 (human lung fibroblasts) | 12.0 ± 3.99 µM | [2] |
| IC50 (Cytotoxicity) | C2C12 (mouse myoblasts) | 10.9 ± 3.52 µM | [2] |
| Effective Concentration | Human Dermal Fibroblasts | 30 µM (72h) | [1] |
| Effective Concentration | WI-38 Cells | 20 µM (24h) | [2][6] |
| IC50 (PC-3 cell migration) | PC-3 (prostate cancer) | 4.2 µM | [3] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Determination
Objective: To determine the optimal concentration range of this compound for efficacy and to assess its cytotoxic effects.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation, assess cell viability using an MTS or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the cytotoxic IC50 value.
Protocol 2: Western Blot Analysis of Rho/MRTF/SRF Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the expression of downstream target proteins.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, CTGF, SRF, MRTF-A) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CCG-203971 Cytotoxicity Profile
Welcome to the technical support center for CCG-203971. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on its cytotoxic effects on normal versus cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is crucial for the regulation of gene expression involved in cell migration, proliferation, and fibrosis. By inhibiting this pathway, this compound can suppress the pro-fibrotic and metastatic potential of cells.
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Based on available data, this compound appears to have a more pronounced cytotoxic effect on certain normal cell lines compared to some cancer cell lines, where it primarily exhibits cytostatic or anti-migratory effects at similar concentrations. For instance, the IC50 values for cytotoxicity in normal human lung fibroblasts (WI-38) and mouse myoblasts (C2C12) are in the range of 10-12 µM. In contrast, for prostate cancer cells (PC-3), this compound shows no significant cytotoxicity at concentrations effective for inhibiting cell migration. This suggests that the effect of this compound is highly cell-type dependent and may not follow a simple model of selective toxicity to cancer cells.
Q3: What are the observed IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the cell line and the endpoint being measured (e.g., cytotoxicity, inhibition of migration, or pathway inhibition). Below is a summary of reported IC50 values.
Data Presentation
Table 1: Cytotoxicity of this compound in Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| WI-38 | Human Lung Fibroblast | MTS | 24 hours | 12.0 ± 3.99 | |
| C2C12 | Mouse Myoblast | MTS | 24 hours | 10.9 ± 3.52 |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Assay | Concentration/IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | No cytotoxicity | WST-1 | Not cytotoxic | |
| PC-3 | Prostate Cancer | Inhibition of Migration | Scratch Wound Assay | 4.2 | [1] |
| PC-3 | Prostate Cancer | Inhibition of SRE Activation | Luciferase Reporter | 6.4 | [1] |
| SK-Mel-147 | Melanoma | Inhibition of Proliferation | Trypan Blue Exclusion | Effective at 10 | |
| LNCaP | Prostate Cancer | Reduced Cell Viability | MTT Assay | 7.2 ± 1.1 (for CCG-257081) |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTS Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability across the plate. Perform a cell count for each experiment to ensure consistency.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Edge effects on the 96-well plate.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity and minimize evaporation from the inner wells.
-
Issue 2: this compound does not show expected cytotoxicity in a specific cancer cell line.
-
Possible Cause: The cell line may be resistant to the cytotoxic effects of this compound.
-
Solution: The primary effect of this compound in some cancer cells is anti-proliferative or anti-migratory rather than cytotoxic. Consider performing alternative assays to measure these endpoints, such as a wound-healing assay for migration or a colony formation assay for long-term proliferation.
-
-
Possible Cause: The concentration range tested is not appropriate.
-
Solution: Test a broader range of concentrations, for example, from 0.1 µM to 100 µM, to determine if a cytotoxic effect can be observed at higher concentrations.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Extend the incubation time with this compound (e.g., up to 72 hours) to allow for potential delayed cytotoxic effects to manifest.
-
Visualizations
Caption: Inhibition of the Rho/MRTF/SRF signaling pathway by this compound.
Caption: Workflow for determining this compound cytotoxicity using an MTS assay.
References
Technical Support Center: Overcoming Poor Pharmacokinetics of CCG-203971
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CCG-203971. The focus is to address challenges related to its poor pharmacokinetic properties and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It has demonstrated promising anti-fibrotic activity in various in vitro and in vivo models.[1][2] The compound works by inhibiting Rho-mediated gene transcription.[1] More specifically, it is believed to target Pirin, an iron-dependent cotranscription factor involved in this pathway.
Q2: What are the known pharmacokinetic challenges associated with this compound?
This compound exhibits poor pharmacokinetic (PK) properties that limit its utility in long-term in vivo studies.[2][3] The primary challenges are:
-
Poor Metabolic Stability: It is highly susceptible to oxidative metabolism, with a very short half-life of only 1.6 minutes in mouse liver microsomes.[1][4]
-
Modest In Vivo Potency: Higher doses are often required to achieve a therapeutic effect.
-
Modest Aqueous Solubility: This can lead to difficulties in formulating the compound for in vivo administration and may contribute to variable absorption.[5]
Q3: Have any strategies been developed to overcome the poor pharmacokinetics of this compound?
Yes, a systematic medicinal chemistry effort has led to the development of second-generation analogs with improved pharmacokinetic profiles.[2][3][6] For instance, CCG-232601 was designed to have enhanced metabolic stability and solubility, resulting in a more than 10-fold increase in plasma exposure in mice compared to this compound.[2][3] This analog has also shown efficacy when administered orally.[2][6]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo studies.
-
Problem: this compound has low aqueous solubility, which can lead to precipitation and inconsistent dosing.
-
Solution:
-
Co-solvents: For intraperitoneal (i.p.) injections, a common vehicle is Dimethyl Sulfoxide (DMSO).[5][7]
-
Formulation Mixtures: A multi-component vehicle can improve solubility. A suggested formulation for a clear solution involves a combination of DMSO, PEG300, Tween-80, and saline.[7] Another option for a suspended solution for oral or i.p. injection is a mix of DMSO and corn oil.[4]
-
Fresh Preparation: Always prepare the dosing solution immediately before use to minimize precipitation.[4]
-
Issue 2: Lack of efficacy in in vivo fibrosis models.
-
Problem: The rapid metabolism of this compound can lead to sub-therapeutic concentrations at the target site.
-
Solution:
-
Dosing Regimen: Due to its short half-life, a twice-daily dosing regimen is often necessary to maintain adequate exposure.[5][7]
-
Route of Administration: Intraperitoneal injection is a common route to bypass first-pass metabolism.[4][5]
-
Consider Analogs: For long-term studies, consider using a more metabolically stable analog like CCG-232601, which has shown oral bioavailability and greater plasma exposure.[2][6]
-
Issue 3: High variability in experimental results.
-
Problem: Inconsistent drug exposure due to formulation and stability issues can lead to high variability in experimental outcomes.
-
Solution:
-
Consistent Formulation: Use a standardized and validated formulation protocol for all animals in a study.
-
Pharmacokinetic Analysis: If possible, perform satellite pharmacokinetic studies to correlate plasma drug concentrations with efficacy endpoints.
-
Careful Handling: Pay close attention to the preparation and administration of the dosing solutions to ensure consistency.
-
Data Summary
Table 1: In Vitro Potency and Metabolic Stability of this compound and Analogs
| Compound | SRE.L IC50 (µM) | Mouse Liver Microsome Half-life (min) |
| This compound | 0.64[1][4] | 1.6[1][4] |
| CCG-232601 | 0.55 | Not explicitly stated, but significantly improved |
Table 2: Comparative In Vivo Efficacy of this compound and CCG-232601 in a Bleomycin-Induced Dermal Fibrosis Model
| Compound | Dose and Route | Efficacy |
| This compound | 200 mg/kg/day (i.p.) | Comparable to CCG-232601 |
| CCG-232601 | 50 mg/kg/day (oral) | Comparable to a 4-fold higher i.p. dose of this compound[2][6] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Dermal Fibrosis Mouse Model
This protocol is adapted from studies evaluating the anti-fibrotic effects of this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
Administer daily intradermal injections of bleomycin (B88199) (e.g., 0.1 mg in PBS) to a defined area on the backs of the mice for a period of 2 to 4 weeks.[5]
-
-
Treatment:
-
Endpoint Analysis:
-
After the treatment period, euthanize the mice and collect skin samples from the treated area.
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Masson's trichrome to assess dermal thickness and collagen deposition.[5]
-
Collagen Content: Measure the hydroxyproline (B1673980) content of skin samples as a quantitative measure of collagen deposition.[5]
-
Protocol 2: Mouse Liver Microsome (MLM) Stability Assay
This protocol provides a general framework for assessing the metabolic stability of compounds like this compound.
-
Materials:
-
Pooled mouse liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
CCG-203971 off-target effects to consider
Welcome to the technical support center for CCG-203971. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the off-target effects of this compound, a potent inhibitor of the Rho/MRTF/SRF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Its primary mechanism involves the inhibition of nuclear localization of the transcriptional coactivator MRTF-A, thereby preventing the transcription of SRF-regulated genes. This pathway is crucial for various cellular processes, including cytoskeletal dynamics, cell migration, and fibrosis. This compound has demonstrated efficacy in preclinical models of fibrosis and cancer metastasis.[1]
Q2: What are the known off-target effects of this compound that I should consider in my experiments?
While this compound is a selective inhibitor of the Rho/MRTF/SRF pathway, two key off-target effects have been identified that researchers should consider:
-
Mitochondrial Dysfunction: this compound has been shown to impact mitochondrial function. This includes the inhibition of mitochondrial respiration and the electron transport chain, leading to reduced ATP production and an increase in oxidative stress.[2]
-
Binding to Pirin: Biophysical studies have identified Pirin, an iron-dependent co-transcription factor, as a direct molecular target of the CCG-1423/CCG-203971 series of compounds.[3][4] The functional consequences of this interaction are still under investigation but may contribute to the compound's overall cellular effects.
Q3: How does the cytotoxicity of this compound vary across different cell lines?
The cytotoxic effects of this compound are cell-type dependent. It is crucial to determine the optimal concentration range for your specific cell line to distinguish between on-target pathway inhibition and general cytotoxicity. As a reference, the reported IC50 values for cytotoxicity are generally higher than those for SRF-reporter activity.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the on-target and off-target activities of this compound and related compounds.
Table 1: On-Target Activity of this compound
| Assay | Cell Line | IC50 | Reference |
| SRE.L Luciferase Reporter | HEK293T | 0.64 µM | [2][5] |
| RhoA/C-activated SRE-luciferase | PC-3 | 6.4 µM | [6] |
| PC-3 cell migration | PC-3 | 4.2 µM | [6] |
Table 2: Off-Target Effects and Cytotoxicity of this compound and Analogs
| Off-Target/Effect | Compound | Assay/Method | Value | Reference |
| Pirin Binding | CCG-222740 | Isothermal Titration Calorimetry (ITC) | KD = 4.3 µM | [3][7] |
| Pirin Binding | CCG-257081 | Isothermal Titration Calorimetry (ITC) | KD = 8.5 µM | [3][7] |
| Cytotoxicity | This compound | MTS Assay (WI-38 cells) | IC50 = 12.0 ± 3.99 µM | [2][5] |
| Cytotoxicity | This compound | MTS Assay (C2C12 cells) | IC50 = 10.9 ± 3.52 µM | [2][5] |
| Mitochondrial Respiration | This compound | High-Resolution Respirometry (WI-38 cells, 20 µM) | Inhibition of all ETC complexes | [2] |
Signaling and Experimental Workflow Diagrams
To visually represent the cellular pathways and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: On-target signaling pathway of this compound.
Caption: Off-target interactions of this compound.
Caption: Workflow for investigating this compound off-target effects.
Experimental Protocols
Protocol 1: Assessing MRTF-A Nuclear Localization by Immunofluorescence
This protocol details how to visualize and quantify the effect of this compound on the subcellular localization of MRTF-A.
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Serum Starvation (Optional): To synchronize cells and reduce basal MRTF-A nuclear localization, serum-starve the cells for 16-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Compound Treatment: Treat cells with a dose-response of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-4 hours). Include a positive control for MRTF-A nuclear import, such as serum stimulation (e.g., 15% FBS for 15-30 minutes).
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against MRTF-A diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST and mount the coverslips on microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of MRTF-A in a sufficient number of cells for each condition using image analysis software.
Protocol 2: Measuring Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol outlines the steps to assess the impact of this compound on mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Plate Preparation: Prepare a stock solution of this compound in the assay medium. Load the desired concentrations into the appropriate ports of the hydrated sensor cartridge. The standard Mito Stress Test involves sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A. This compound can be pre-incubated with the cells or injected during the assay.
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein content. Analyze the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: SRF-Response Element (SRF-RE) Luciferase Reporter Assay
This protocol is for quantifying the on-target activity of this compound.
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with an SRF-RE luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a dose-response of this compound or vehicle control. Include a positive control for pathway activation (e.g., serum or LPA).
-
Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Troubleshooting Guide
Issue 1: High background or variability in the SRF-RE Luciferase Reporter Assay.
-
Possible Cause: Inconsistent transfection efficiency.
-
Solution: Optimize the DNA-to-transfection reagent ratio. Use a master mix for transfection to ensure uniform distribution. Always include a normalization control like a Renilla luciferase plasmid.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells with a consistent and low passage number. Ensure even cell seeding density across the plate.
-
-
Possible Cause: Reagent quality.
-
Solution: Use fresh, properly stored luciferase assay reagents.
-
Issue 2: No significant change in MRTF-A localization after this compound treatment.
-
Possible Cause: Suboptimal compound concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause: High basal nuclear MRTF-A levels.
-
Solution: Serum-starve the cells before treatment to reduce basal signaling through the Rho/MRTF/SRF pathway.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Validate your MRTF-A antibody for immunofluorescence to ensure specificity and a good signal-to-noise ratio.
-
Issue 3: Unexpected results in the Seahorse XF Mito Stress Test (e.g., low basal OCR or no response to mitochondrial modulators).
-
Possible Cause: Incorrect cell seeding density.
-
Solution: Optimize the cell number per well. Too few cells will result in a low signal, while too many can lead to nutrient depletion and altered metabolism.
-
-
Possible Cause: Problems with mitochondrial modulator preparation or injection.
-
Solution: Ensure that oligomycin, FCCP, and rotenone/antimycin A are freshly prepared and used at the optimal concentration for your cell type. Verify the correct loading of the injection ports.
-
-
Possible Cause: Background OCR from the assay medium.
-
Solution: Always include background correction wells (media only) in your assay plate.
-
Issue 4: Difficulty confirming a direct interaction between this compound and Pirin.
-
Possible Cause: Inappropriate assay for detecting the interaction.
-
Solution: Techniques like Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA) are suitable for quantifying direct binding. Ensure you are using purified recombinant Pirin protein.
-
-
Possible Cause: High background in Thermal Shift Assay.
-
Solution: Some detergents can interfere with the fluorescent dye used in TSA. Optimize the buffer conditions and consider using alternative dyes if necessary.[8] Ensure the protein is highly pure.
-
References
- 1. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pGL4.34[luc2P/SRF-RE/Hygro] Vector Protocol [promega.com]
- 7. scispace.com [scispace.com]
- 8. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCG-203971
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of the Rho/MRTF/SRF pathway inhibitor, CCG-203971.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored at -20°C for up to 3 years.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 81 mg/mL (198.1 mM). It is important to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of the compound[1].
Q3: How should I store the this compound stock solution in DMSO?
A3: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[2].
Q4: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions. To mitigate this, you can try the following:
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil can be used to create a stable formulation.
-
Lower Final Concentration: Reducing the final concentration of this compound in your aqueous medium may prevent precipitation.
-
Sonication: Gentle sonication can help to disperse the compound.
-
Fresh Preparations: Prepare the aqueous working solution immediately before use.
Q5: Is this compound stable in cell culture medium?
Q6: I'm seeing inconsistent results in my cell-based assays. Could this be related to the compound?
A6: Inconsistent results can arise from several factors related to the compound. Ensure that your DMSO stock solution is within its stability period and has been stored correctly. Visually inspect for any precipitation before use. The metabolic instability of this compound (with a short half-life in mouse liver microsomes) may also contribute to variability in longer-term cell-based assays[1].
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound solutions.
Problem 1: this compound powder will not dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent. You may be using a solvent other than DMSO, or the DMSO may have absorbed water.
-
Solution: Ensure you are using anhydrous, high-purity DMSO. Use fresh DMSO from a sealed container.
-
-
Possible Cause 2: Concentration is too high. You may be attempting to prepare a solution above its solubility limit.
-
Solution: Do not exceed a concentration of 81 mg/mL in DMSO.
-
-
Possible Cause 3: Insufficient mixing.
-
Solution: Vortex the solution for several minutes. Gentle warming to 37°C can also aid dissolution.
-
Problem 2: The prepared this compound solution is cloudy or has visible precipitate.
-
Possible Cause 1: Precipitation upon dilution in aqueous media.
-
Solution: Refer to the FAQ Q4. Consider using co-solvents or lowering the final concentration.
-
-
Possible Cause 2: Freeze-thaw cycles of the stock solution.
-
Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. If precipitate is observed in the stock, gently warm and vortex to redissolve before making dilutions.
-
Problem 3: Lack of expected biological activity in my experiment.
-
Possible Cause 1: Compound degradation. The stock solution may have been stored improperly or for too long.
-
Solution: Prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Low concentration of active compound due to precipitation.
-
Solution: Visually inspect your final working solution for any signs of precipitation. If present, you may need to optimize your dilution protocol.
-
-
Possible Cause 3: Metabolic instability. In long-term experiments, the compound may be metabolized by cells.
-
Solution: Consider shorter incubation times or replenishing the compound during the experiment.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility | ≤ 81 mg/mL | DMSO |
| Insoluble | Water | |
| Storage (Solid) | 3 years at -20°C | |
| Storage (DMSO Stock) | 2 years at -80°C | |
| 1 year at -20°C | ||
| Molecular Weight | 408.88 g/mol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (M.W. 408.88)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.09 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cell cultures immediately. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Visualizations
Caption: Troubleshooting workflow for preparing this compound solutions.
Caption: Inhibition of the Rho/MRTF/SRF signaling pathway by this compound.
References
Technical Support Center: Improving the Metabolic Stability of MRTF Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Myocardin-Related Transcription Factor (MRTF) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of the metabolic stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of metabolism for small molecule MRTF inhibitors?
A1: The primary route of metabolism for many small molecule inhibitors, including MRTF inhibitors, is hepatic metabolism. This process primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).[1][2][3] Assessing stability in liver microsomes and hepatocytes is crucial to understanding a compound's metabolic fate.[4]
Q2: Why is improving the metabolic stability of MRTF inhibitors important?
A2: Improving metabolic stability is a critical aspect of drug design and development.[5] Poor metabolic stability can lead to rapid clearance of the compound from the body, resulting in a short half-life and low oral bioavailability.[6] This can necessitate higher or more frequent dosing, which may increase the risk of off-target effects and toxicity. By identifying and modifying metabolic "soft spots" in the molecular structure, researchers can enhance the pharmacokinetic profile of MRTF inhibitors.[5]
Q3: What are the key in vitro assays for evaluating the metabolic stability of MRTF inhibitors?
A3: The two most common in vitro assays for assessing metabolic stability are the microsomal stability assay and the hepatocyte stability assay.[4]
-
Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs.[3][7] It is a cost-effective, high-throughput method for initial screening of compounds.[3]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolism as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[1][2][8]
Q4: How do I interpret the data from metabolic stability assays?
A4: The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[3]
-
Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized. A longer half-life generally indicates greater metabolic stability.[3]
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of other physiological factors like blood flow. A lower CLint value suggests better metabolic stability.[3] These in vitro data can be used to predict in vivo pharmacokinetic parameters.[1]
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is a key regulator of actin dynamics and gene expression. Its dysregulation is implicated in various diseases, making it a target for therapeutic intervention.
Caption: The Rho/MRTF/SRF signaling pathway.
Troubleshooting Guides
Guide 1: Microsomal Stability Assay
Problem: My MRTF inhibitor shows very high clearance (short half-life) in the microsomal stability assay.
| Possible Cause | Troubleshooting Step |
| Metabolically labile "soft spots" in the compound structure. | Use in silico metabolism prediction tools to identify potential sites of metabolism.[6] Synthesize analogs with modifications at these sites (e.g., replacing a labile hydrogen with a fluorine atom) to block metabolism. |
| Metabolism is primarily driven by a specific CYP isoform. | Perform reaction phenotyping using a panel of recombinant human CYP enzymes or selective chemical inhibitors to identify the key metabolizing enzyme(s).[9] This information can guide structure-activity relationship (SAR) studies to reduce affinity for that specific CYP. |
| Non-specific binding to microsomes. | High non-specific binding can lead to an overestimation of clearance. Measure the fraction of compound unbound in the microsomal incubation (fumic) and correct the CLint value. |
| Compound instability in the assay buffer. | Run a control incubation without the NADPH regenerating system.[7] Significant compound disappearance in this control indicates chemical instability rather than metabolic degradation. |
Problem: I am seeing a large variability in my microsomal stability data between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent microsome activity. | Ensure microsomes are stored properly at -80°C and avoid repeated freeze-thaw cycles.[10] Use a new aliquot for each experiment. Include well-characterized positive control compounds (e.g., verapamil, testosterone) in every assay to monitor microsome activity.[7] |
| Pipetting errors. | Calibrate pipettes regularly. For potent compounds or those with low solubility, be meticulous with dilutions to ensure accurate final concentrations. |
| Issues with the NADPH regenerating system. | Prepare the NADPH regenerating system fresh for each experiment.[11] Ensure all components are stored correctly. |
| Analytical method variability. | Optimize the LC-MS/MS method for robustness. Use a stable, isotopically labeled internal standard to account for variations in sample processing and instrument response. |
Guide 2: Hepatocyte Stability Assay
Problem: My MRTF inhibitor is stable in microsomes but shows high clearance in hepatocytes.
| Possible Cause | Troubleshooting Step |
| Metabolism is driven by Phase II enzymes. | Microsomes have low levels of active Phase II enzymes. High clearance in hepatocytes suggests metabolism by enzymes like UGTs or SULTs.[2] Analyze hepatocyte incubation samples for the formation of glucuronide or sulfate (B86663) conjugates. |
| Active uptake into hepatocytes. | The compound may be a substrate for uptake transporters on the hepatocyte surface, leading to high intracellular concentrations and increased metabolism. This can be investigated using specific transporter inhibitors. |
| Low cell permeability. | While less common for high clearance, poor permeability can sometimes affect the rate of metabolism.[8] |
Problem: My MRTF inhibitor is toxic to the hepatocytes during the incubation.
| Possible Cause | Troubleshooting Step |
| Inherent cytotoxicity of the compound. | Measure cell viability (e.g., using an LDH or ATP assay) at the end of the incubation period. If toxicity is observed, reduce the compound concentration or the incubation time. |
| Formation of a reactive metabolite. | Reactive metabolites can cause cellular damage. This is a more complex issue that may require specialized assays, such as glutathione (B108866) trapping, to detect reactive intermediates. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically ≤ 0.5%) and non-toxic to the cells.[9] |
Quantitative Data Summary
The following tables summarize typical data obtained from metabolic stability assays for MRTF inhibitors.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Control (High Clearance) | 5.2 | 133.3 |
| Control (Low Clearance) | > 60 | < 11.6 |
| MRTF Inhibitor A | 15.8 | 43.9 |
| MRTF Inhibitor B (Optimized) | 45.2 | 15.3 |
| CCG-203971 | Data not publicly available | Data not publicly available |
| CCG-232601 | Metabolically stable[12] | Data not publicly available |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) |
| Control (Phase I) | 22.1 | 31.4 |
| Control (Phase II) | 18.5 | 37.5 |
| MRTF Inhibitor A | 12.3 | 56.3 |
| MRTF Inhibitor B (Optimized) | 38.7 | 17.9 |
Experimental Protocols & Workflows
A clear experimental workflow is essential for reproducible results.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general method for assessing Phase I metabolic stability.
1. Materials:
-
Liver microsomes (human, rat, mouse, etc.)[11]
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Test MRTF inhibitor and positive control compounds
-
0.1 M Phosphate (B84403) buffer (pH 7.4)[13]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[11]
-
Ice-cold acetonitrile or methanol (B129727) containing an internal standard
-
96-well plates, centrifuge, incubator, LC-MS/MS system[11][13]
2. Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[7] Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare test compound solutions (e.g., 1 µM final concentration).[7]
-
Pre-incubation: In a 96-well plate, add the diluted microsomal solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: To initiate the reaction, add the test compound to the microsomes. For the main experiment, add the NADPH regenerating system. For the negative control (to assess chemical stability), add buffer instead of the NADPH system.[13]
-
Incubation: Incubate the plate at 37°C with gentle shaking.[13]
-
Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[7][11]
-
Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[11]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[8]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[14]
Protocol 2: Hepatocyte Stability Assay
This protocol assesses both Phase I and Phase II metabolism in a more physiologically relevant system.
1. Materials:
-
Cryopreserved plateable hepatocytes (human, rat, mouse, etc.)[1][14]
-
Hepatocyte plating and incubation media[14]
-
Collagen-coated plates
-
Test MRTF inhibitor and positive control compounds (one for Phase I, one for Phase II metabolism)[8]
-
Ice-cold acetonitrile or methanol containing an internal standard
-
Centrifuge, incubator, LC-MS/MS system
2. Procedure:
-
Cell Plating: Thaw and plate hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours or overnight.[14]
-
Compound Addition: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (e.g., 1 µM final concentration).[1]
-
Incubation: Incubate the plate at 37°C in a humidified incubator, typically with 5% CO₂.[8]
-
Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by removing the medium and adding ice-cold acetonitrile with an internal standard to the wells.[1][8]
-
Sample Processing: Scrape the cells, collect the cell lysate/acetonitrile mixture, and centrifuge to pellet cell debris.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[2]
3. Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (cell density in millions of cells/mL).[14] This can then be scaled to predict in vivo hepatic clearance.[1]
References
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Stability of CCG-203971 in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: I am observing a weaker than expected effect of CCG-203971 in my cell-based assay. Could degradation in the media be a factor?
A1: Yes, a weaker than expected biological effect is a common indicator that your compound may be degrading in the cell culture media. Small molecules can be susceptible to various degradation pathways in the complex environment of cell culture. Factors such as enzymatic activity from serum supplements, pH instability, and reactions with media components can all contribute to a reduction in the active concentration of the compound over the course of an experiment.[1][2] It is also known that this compound has a very short half-life in mouse liver microsomes (1.6 minutes), suggesting a high susceptibility to oxidative metabolism, which could potentially occur in cell culture as well.[3]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule like this compound in cell culture media:
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound.[1] Live cells themselves also possess metabolic enzymes that can degrade the compound.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis or rearrangement of compounds that are sensitive to pH.[1]
-
Binding to Media Components: this compound might bind to proteins like albumin in fetal bovine serum (FBS) or other media components.[1][4] This binding can affect its availability and apparent stability.
-
Chemical Reactivity: The compound could potentially react with components of the media itself, such as amino acids or vitamins.[2]
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.[1]
Q3: How can I determine if this compound is degrading in my specific experimental setup?
A3: The most direct way to assess stability is to perform a time-course experiment where you incubate this compound in your complete cell culture media (with and without cells) at 37°C and quantify its concentration at different time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this type of experiment is provided in the "Experimental Protocols" section below.
Q4: My compound appears to be disappearing from the media, but I don't see any degradation products. What could be happening?
A4: If you observe a loss of the parent compound without the appearance of corresponding degradation products, consider the following possibilities:
-
Binding to Plasticware: The compound may be adsorbing to the surface of your cell culture plates or pipette tips.[2] Using low-protein-binding plastics can help mitigate this.
-
Cellular Uptake: If cells are present, the compound could be rapidly taken up by the cells.[2] You can analyze cell lysates to determine the intracellular concentration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential issues related to this compound stability.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or weaker-than-expected biological activity. | Compound degradation in cell culture media. | 1. Perform a stability study of this compound in your specific cell culture media at 37°C (see Experimental Protocol below).2. Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using HPLC or LC-MS to quantify the remaining compound.3. If degradation is confirmed, consider replenishing the compound at regular intervals during your experiment. |
| High variability in results between replicate experiments. | Inconsistent sample handling or analytical method issues. | 1. Ensure precise and consistent timing for all experimental steps.2. Validate your analytical method for linearity, precision, and accuracy.3. Confirm the complete solubilization of your this compound stock solution.[2] |
| Loss of compound from media without detectable degradation products. | Non-specific binding to plasticware or rapid cellular uptake. | 1. Use low-protein-binding plates and pipette tips.2. Include a control group without cells to assess binding to the plate.3. Analyze cell lysates to quantify intracellular compound concentration.[2] |
| Precipitation of the compound in the media. | Poor aqueous solubility. | 1. Visually inspect the media for any precipitate after adding the compound.2. Determine the aqueous solubility of this compound in your cell culture media.3. If solubility is an issue, consider using a lower concentration or a different formulation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO₂)
-
Analytical balance
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Internal standard (a stable compound with similar analytical properties to this compound)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved.
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound at the final desired concentration (e.g., 10 µM) by diluting the stock solution into three different matrices:
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
PBS (as a control for inherent aqueous stability)
-
-
Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation:
-
Aliquot the working solutions into a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, transfer an aliquot of the media to a clean microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Add an equal volume of cold acetonitrile containing the internal standard to each sample to precipitate proteins and halt any enzymatic reactions.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[3][5] This pathway is a key regulator of gene expression involved in fibrosis and cell migration.
Troubleshooting Workflow for Small Molecule Stability
The following diagram outlines a logical workflow for troubleshooting common issues encountered in small molecule stability assays.
References
Technical Support Center: CCG-203971
Topic: Alternative Solvents and Formulation Strategies for CCG-203971
This guide provides researchers, scientists, and drug development professionals with essential information on handling and formulating this compound, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation small molecule inhibitor that targets the Rho/MRTF/SRF gene transcription pathway.[2] This pathway is crucial for processes like cell migration and fibrosis. This compound has demonstrated anti-fibrotic activity in both in vitro and in vivo models and is being investigated for its potential in treating diseases like systemic scleroderma and preventing cancer metastasis.[1][3][4] It functions by inhibiting the nuclear localization and activity of MRTF-A, a key co-activator in the signaling cascade.[4]
Q2: What is the standard solvent for dissolving this compound for in vitro experiments?
A2: The most common solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations of 50 mM (20.44 mg/mL) to 81 mg/mL being reported.[1] For cell-based assays, this DMSO stock solution is typically diluted in culture media to the final working concentration. The final DMSO concentration in the media should be kept low (e.g., <0.1%) to avoid solvent-induced cellular toxicity.[1]
Q3: this compound is insoluble in water. How can I prepare it for in vivo animal studies?
A3: Direct dissolution in aqueous solutions like water or saline is not feasible due to the hydrophobic nature of this compound.[1][5] For in vivo administration (e.g., intraperitoneal injection or oral gavage), co-solvent systems or suspension formulations are required.[2][5] Commonly used vehicles include mixtures of DMSO, polyethylene (B3416737) glycol (PEG), Tween-80, and saline, or suspensions in corn oil.[2] It is critical to establish a vehicle control group in your experiments to account for any effects of the solvent mixture.[5]
Q4: My this compound is not dissolving properly, even in fresh DMSO. What should I do?
A4: First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of compounds.[1] If solubility issues persist, gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution. Always check the compound's stability at higher temperatures if you choose to warm the solution.
Troubleshooting Guide: Solvent & Formulation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Media | The compound is precipitating out of the solution when the DMSO stock is diluted into your aqueous buffer or cell culture media. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically <0.5%).- Use a surfactant like Tween-80 or Pluronic F-68 in your final media to improve solubility. |
| Poor Bioavailability in vivo | The formulation is not being effectively absorbed by the animal after administration. This compound has a reported short half-life in mouse liver microsomes (1.6 min), indicating high metabolic susceptibility.[1][3] | - Optimize the delivery vehicle. Consider formulations with PEG300 and Tween-80 to create a clear solution, which may improve absorption.[2]- Consider alternative routes of administration.- Note that more recent analogs of this compound have been developed with improved metabolic stability and solubility for better in vivo performance.[3] |
| Inconsistent Experimental Results | The prepared solutions may not be stable, or the compound may be degrading over time. | - Prepare fresh solutions for each experiment from a solid stock.- If using a frozen stock solution, minimize freeze-thaw cycles.- Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. |
Quantitative Data: Solubility & Formulation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 81 mg/mL (~198 mM) | Standard solvent for stock solutions. Use fresh, anhydrous DMSO. | [1] |
| DMSO | Soluble to 50 mM | ||
| Ethanol | ~10 mg/mL | Lower solubility than DMSO. Can be used as a co-solvent. | [1] |
| Water | Insoluble | Not suitable as a primary solvent. | [1] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Composition | Final Concentration | Administration Route | Notes | Source(s) |
| Option 1: DMSO, PEG300, Tween-80, ddH2O | 10 mg/mL | Intraperitoneal (i.p.) | Mix 50 µL of 100 mg/mL DMSO stock with 400 µL PEG300, then add 50 µL Tween-80, and finally 500 µL ddH2O. Use immediately. | [1] |
| Option 2: DMSO, PEG300, Tween-80, Saline | ≥ 2.08 mg/mL | Oral / i.p. | Mix 100 µL of 20.8 mg/mL DMSO stock with 400 µL PEG300, then add 50 µL Tween-80, and finally 450 µL Saline. Yields a clear solution. | [2] |
| Option 3: DMSO, Corn Oil | ≥ 2.08 mg/mL | Oral / i.p. | Mix 100 µL of 20.8 mg/mL DMSO stock with 900 µL Corn oil. Yields a suspended solution. Use with caution for long-term studies. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Calculate Mass: The molecular weight of this compound is 408.88 g/mol . To prepare 1 mL of a 50 mM solution, you will need:
-
0.050 mol/L * 0.001 L * 408.88 g/mol = 0.02044 g = 20.44 mg
-
-
Weigh Compound: Accurately weigh 20.44 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, gently warm the solution or sonicate in a water bath until all solid is dissolved.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway
Caption: The Rho/MKL/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Logical workflow for selecting a solvent and formulation for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic Optimization of this compound: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rho/MKL1/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of CCG-203971 and CCG-1423 in Targeting the Rho/MRTF/SRF Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable Rho/MRTF/SRF pathway inhibitors: CCG-203971 and its predecessor, CCG-1423. This document synthesizes experimental data on their performance, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved.
CCG-1423 was the first-generation small molecule inhibitor identified for its role in disrupting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. Building on this foundation, this compound was developed as a second-generation inhibitor, aiming for improved potency and a better safety profile.[1][2] This guide delves into the quantitative differences in their efficacy and provides the methodological basis for these findings.
Quantitative Efficacy and Cytotoxicity
Experimental data consistently demonstrates that while both compounds effectively inhibit the Rho/MRTF/SRF pathway, this compound often exhibits improved potency and reduced cytotoxicity compared to CCG-1423.
Inhibitory Concentration (IC50) Values
The following table summarizes the IC50 values for both inhibitors across various assays and cell lines, providing a direct comparison of their potency.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | SRE-Luciferase Reporter | HEK293T | 0.64 µM | [3] |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [4] | |
| Cytotoxicity (MTS Assay) | WI-38 | 12.0 ± 3.99 µM | [5] | |
| Cytotoxicity (MTS Assay) | C2C12 | 10.9 ± 3.52 µM | [5] | |
| CCG-1423 | Rho-pathway selective SRE-luciferase reporter | - | 1.5 µM | [6] |
| Growth Inhibition (with LPA) | PC-3 | ~1 µM | [6] | |
| Cytotoxicity | - | Higher than this compound | [1][7] |
Anti-Fibrotic Activity
In models of fibrosis, both compounds have shown the ability to repress the expression of fibrotic markers. However, this compound and another second-generation inhibitor, CCG-100602, demonstrated a dose-dependent repression of α-smooth muscle actin (αSMA) and collagen I protein expression in TGF-β–stimulated colonic fibroblasts, with this compound showing greater potency at lower concentrations for inhibiting collagen (col1A1) transcription.[1] Notably, CCG-1423 exhibited significant cytotoxicity in these models, a factor that is less pronounced with the second-generation inhibitors.[1][7]
Signaling Pathway and Mechanism of Action
Both CCG-1423 and this compound target the Rho/MRTF/SRF signaling cascade, a crucial pathway in cellular responses to extracellular stimuli. The pathway is initiated by the activation of Rho GTPases, which leads to changes in actin dynamics. This, in turn, promotes the nuclear translocation of MRTF, a transcriptional coactivator. In the nucleus, MRTF binds to SRF to drive the transcription of target genes involved in cell motility, adhesion, and proliferation. Recent studies suggest that the molecular target of this series of compounds may be Pirin, an iron-dependent co-transcription factor.[2]
Caption: The Rho/MRTF/SRF signaling pathway and points of inhibition by CCG-1423 and this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on the MRTF/SRF-mediated transcription.
Caption: Workflow for the SRE-Luciferase Reporter Assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that allows for optimal transfection and growth.
-
Transfection: Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of a serum response element (SRE) promoter, a plasmid expressing a constitutively active form of a Rho pathway activator (e.g., Gα12/13 or RhoA), and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound or CCG-1423. A DMSO control is used as a vehicle.
-
Incubation: Incubate the cells for 18-24 hours to allow for compound activity and reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized data is then used to generate dose-response curves and calculate IC50 values.
Cell Viability/Cytotoxicity Assay (MTS/MTT)
These assays are crucial for assessing the cytotoxic effects of the compounds on different cell lines.
Caption: Workflow for Cell Viability/Cytotoxicity Assays.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., WI-38, C2C12) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound or CCG-1423. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well.
-
Incubation for Color Development: Incubate the plates for a period that allows for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 for cytotoxicity.
Conclusion
The development of this compound represents a significant advancement over its parent compound, CCG-1423. The available data indicates that this compound offers a more favorable therapeutic window, with comparable or enhanced efficacy in inhibiting the Rho/MRTF/SRF pathway and reduced off-target cytotoxicity.[1][7] This makes this compound a more promising candidate for further preclinical and clinical development in the context of diseases driven by this signaling cascade, such as fibrosis and cancer. Researchers should consider these differences when selecting an inhibitor for their specific experimental needs. The detailed protocols provided herein should aid in the design and execution of future studies aimed at further elucidating the therapeutic potential of these compounds.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Cytotoxicity of Rho/MRTF/SRF Pathway Inhibitors: CCG-203971 vs. CCG-222740
In the landscape of pharmacological inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of cellular processes including fibrosis and cancer metastasis, CCG-203971 and its successor CCG-222740 have emerged as key research compounds. This guide provides a detailed comparison of their potency and cytotoxicity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
CCG-222740, a second-generation inhibitor, demonstrates superior potency in inhibiting the Rho/MRTF/SRF pathway and downstream fibrotic markers compared to its predecessor, this compound. Furthermore, CCG-222740 exhibits a more favorable safety profile with lower cytotoxicity. These characteristics position CCG-222740 as a more effective and less toxic agent for in vitro and in vivo studies of Rho/MRTF/SRF-mediated pathologies.
Data Presentation
Table 1: Comparative Potency of this compound and CCG-222740
| Assay | Target/Effect | This compound IC50 | CCG-222740 IC50 | Cell Type | Reference |
| SRE.L Luciferase Reporter | Rho/MRTF/SRF pathway inhibition | 0.64 µM | Not explicitly stated, but described as more potent | HEK293T | [1] |
| Fibroblast-mediated Collagen Contraction | Inhibition of fibrotic activity | 25 µM | 5 µM | Human Conjunctival Fibroblasts | [2][3] |
| PC-3 Cell Migration | Inhibition of cancer cell migration | 4.2 µM | Not Available | PC-3 | [4] |
Table 2: Comparative Cytotoxicity of this compound and CCG-222740
| Cell Type | Assay | This compound Effect on Viability | CCG-222740 Effect on Viability | Reference |
| Cancer-Associated Fibroblasts (CAFs) | MTT Assay | Not explicitly stated, but implied to be more cytotoxic | IC50 of ~10 µM | [5][6][7] |
| Human Conjunctival Fibroblasts | CellTiter 96 Aqueous One Solution Assay | Less viable compared to CCG-222740 | 100% viability at 10 µM, 88% at 30 µM, and 85% at 100 µM | [2][3] |
| WI-38 Human Lung Fibroblasts | MTS Assay | IC50 = 12.0 ± 3.99 µM | Not Available | [8] |
| C2C12 Mouse Myoblasts | MTS Assay | IC50 = 10.9 ± 3.52 µM | Not Available | [8] |
Mandatory Visualization
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of CCG compounds.
Caption: A generalized workflow for determining the cytotoxicity of CCG compounds.
Experimental Protocols
Fibroblast-Mediated Collagen Contraction Assay
This assay is utilized to assess the anti-fibrotic potential of the compounds by measuring the ability of fibroblasts to contract a collagen matrix.
-
Cell Seeding: Human conjunctival fibroblasts are seeded within a type I collagen matrix in a multi-well plate.
-
Treatment: The cells are cultured for 7 days in the presence of varying concentrations of this compound or CCG-222740.
-
Analysis: The degree of collagen gel contraction is quantified, with a reduction in contraction indicating inhibitory activity. The IC50 is then calculated as the concentration of the compound that inhibits collagen contraction by 50%.[2][3]
Cytotoxicity Assays (MTT/WST-1)
These colorimetric assays are employed to evaluate the effect of the compounds on cell viability and proliferation.
-
Cell Plating: Human dermal fibroblasts or other relevant cell types are plated in 96-well plates at a density of 2.0 × 10^4 cells per well and allowed to adhere overnight in DMEM supplemented with 10% FBS.[1]
-
Compound Treatment: The growth medium is replaced with DMEM containing 2% FBS and the respective compound (this compound or CCG-222740) at various concentrations or a DMSO vehicle control.
-
Incubation: The cells are incubated for a period of 72 hours.[1][5]
-
Reagent Addition: A solution of WST-1 or MTT is added to each well, and the plate is incubated for an additional 1 to 4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The resulting values are proportional to the number of viable cells.[1]
SRE.L Luciferase Reporter Assay
This assay is used to specifically measure the transcriptional activity of the Rho/MRTF/SRF pathway.
-
Transfection: HEK293T cells are co-transfected with a constitutively active form of Gα12 (Q231L) to stimulate the Rho pathway and an SRE.L luciferase reporter construct.
-
Treatment: The transfected cells are then treated with a range of concentrations of the inhibitor compounds.
-
Lysis and Measurement: Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the Rho/MRTF/SRF pathway.
Conclusion
The available data consistently indicate that CCG-222740 is a more potent and less cytotoxic inhibitor of the Rho/MRTF/SRF pathway than this compound.[2][3][9] Its five-fold greater potency in a functional fibrosis assay and its maintained cell viability at effective concentrations make it a superior choice for investigating the therapeutic potential of targeting this signaling cascade. Researchers should consider these factors when designing experiments to ensure both efficacy and minimal off-target cytotoxic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. mdpi.com [mdpi.com]
- 9. axonmedchem.com [axonmedchem.com]
A Comparative Guide to CCG-203971 and Other Rho Kinase (ROCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCG-203971 with other prominent Rho kinase (ROCK) inhibitors. We will delve into their mechanisms of action, comparative potency based on available experimental data, and provide detailed protocols for key assays relevant to their evaluation.
Introduction to Rho Kinase Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1] Their central role in these functions has made them attractive therapeutic targets for a range of diseases, from glaucoma and cardiovascular conditions to fibrosis and cancer metastasis.[2] While several ROCK inhibitors have been developed, they can be broadly categorized into direct ROCK kinase inhibitors and downstream pathway modulators. This guide will compare this compound, a modulator of the downstream Rho/MRTF/SRF pathway, with established direct ROCK inhibitors such as Y-27632, Fasudil, Ripasudil, and Netarsudil.
Mechanism of Action: A Tale of Two Strategies
A key differentiator among these compounds is their point of intervention in the Rho signaling cascade.
Direct ROCK Inhibitors: Y-27632, Fasudil, Ripasudil, and Netarsudil are ATP-competitive inhibitors that directly bind to the kinase domain of ROCK1 and ROCK2, preventing the phosphorylation of downstream substrates.[1][2] This direct inhibition leads to a rapid and broad blockade of ROCK-mediated cellular events.
This compound: A Downstream Approach: In contrast, this compound is a novel small molecule that inhibits the Rho-mediated gene transcription pathway involving the Myocardin-Related Transcription Factor (MRTF) and the Serum Response Factor (SRF).[3][4] Instead of directly inhibiting ROCK, this compound prevents the nuclear translocation of MRTF-A, a key co-activator of SRF, thereby blocking the transcription of genes involved in fibrosis and cell migration.[4] Recent studies have identified the iron-dependent co-transcription factor, pirin, as a molecular target of the CCG-1423/CCG-203971 series of compounds.[5]
Signaling Pathway Overview
The following diagram illustrates the points of intervention for both direct ROCK inhibitors and this compound within the Rho/ROCK signaling pathway.
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other direct ROCK inhibitors. It is important to note that the assays used to determine the potency of this compound are different from those used for direct ROCK inhibitors, reflecting their distinct mechanisms of action.
Table 1: Potency of Direct ROCK Inhibitors in Kinase Assays
| Inhibitor | Target | Potency (IC₅₀ or Kᵢ) | Notes |
| Y-27632 | ROCK1 | Kᵢ: 140 nM | The first small molecule ROCK inhibitor.[2] |
| ROCK2 | Kᵢ: 300 nM | ||
| Fasudil | ROCK1 | Kᵢ: 0.33 µM | Also inhibits other protein kinases at higher concentrations.[6][7] |
| ROCK2 | IC₅₀: 0.158 µM | ||
| Ripasudil (K-115) | ROCK1 | IC₅₀: 51 nM | Highly selective for ROCK kinases.[8][9] |
| ROCK2 | IC₅₀: 19 nM | ||
| Netarsudil | ROCK1 | Kᵢ: 1 nM | Also inhibits the norepinephrine (B1679862) transporter (NET).[10][11] |
| ROCK2 | Kᵢ: 1 nM |
Table 2: Potency of this compound in Cell-Based Assays
| Assay | Cell Line | Potency (IC₅₀) | Notes |
| SRE-Luciferase Reporter Assay | HEK293T | 0.64 µM | Measures inhibition of Rho/MRTF/SRF-mediated gene transcription.[3] |
| HEK293T | 6.4 µM | ||
| Cell Migration Assay (Scratch Wound) | PC-3 | 4.2 µM | Measures the inhibition of cancer cell migration.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SRE-Luciferase Reporter Assay
This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway.
Caption: Workflow for the SRE-Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transiently co-transfected with a Serum Response Element (SRE)-driven firefly luciferase reporter plasmid and a plasmid expressing a constitutively active form of RhoA (e.g., G14V) or a G-protein coupled receptor (GPCR) that signals through RhoA. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following an incubation period (typically 18-24 hours), cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to generate dose-response curves and calculate IC₅₀ values.
Cell Migration (Scratch Wound) Assay
This assay assesses the effect of inhibitors on the collective migration of a sheet of cells.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. medkoo.com [medkoo.com]
- 11. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Validating the Effects of CCG-203971 Through MRTF/SRF Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibitor CCG-203971 and genetic knockdown of Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF). The objective is to offer a clear, data-driven comparison for researchers validating the on-target effects of this compound in the context of the Rho/MRTF/SRF signaling pathway.
Introduction to this compound and the MRTF/SRF Pathway
This compound is a small molecule inhibitor of the Rho/MRTF/SRF signaling pathway, a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis.[1][2][3][4] This pathway is activated by Rho GTPases, which promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the actin ratio liberates MRTF from its association with G-actin, allowing it to translocate to the nucleus. There, it forms a complex with SRF to drive the transcription of target genes.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders.[2][6][7]
To validate that the observed effects of this compound are indeed due to its inhibition of the MRTF/SRF pathway, a common and robust experimental approach is to compare its effects with those of directly knocking down the expression of MRTF and/or SRF using techniques like small interfering RNA (siRNA).
The Rho/MRTF/SRF Signaling Pathway
The diagram below illustrates the key components and mechanism of the Rho/MRTF/SRF signaling cascade.
Caption: The Rho/MRTF/SRF signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and MRTF/SRF knockdown on key cellular and molecular events.
Table 1: Inhibition of MRTF/SRF-Mediated Gene Transcription (SRE-Luciferase Reporter Assay)
| Treatment | Cell Line | IC50 | Reference |
| This compound | SK-Mel-147 | ~6 µM | [6] |
| This compound | HEK293T | 0.64 µM | [4] |
| MRTF/SRF siRNA | MDA-MB-231 | >90% inhibition | [5] |
Table 2: Downregulation of MRTF/SRF Target Gene Expression
| Treatment | Target Gene | Cell Type | Fold Change/Inhibition | Reference |
| This compound (10 µM) | CTGF, ACTA2, COL1A2 | SSc Dermal Fibroblasts | ~50% inhibition | [2] |
| This compound (25 µM) | αSMA, Collagen I | Colonic Myofibroblasts | Significant repression | [8] |
| MRTF/SRF siRNA | MYH9, MYL9 | MDA-MB-231 & B16F2 | Significant reduction | [5] |
Table 3: Effects on Cell Migration and Invasion
| Treatment | Assay | Cell Line | Effect | Reference |
| This compound | Migration | PC-3 | IC50 of 4.2 µM | [3] |
| MRTF/SRF siRNA | Invasion | MDA-MB-231 | Significant impairment | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MRTF/SRF siRNA Knockdown
Objective: To specifically reduce the expression of MRTF and/or SRF to validate the on-target effects of this compound.
Materials:
-
Non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Target cells (e.g., MDA-MB-231, NIH-3T3).
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
SRE-Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the MRTF/SRF complex.
Materials:
-
SRE-luciferase reporter plasmid (e.g., SRE.L-luc).
-
Renilla luciferase control plasmid (for normalization).
-
Target cells (e.g., HEK293T).
-
Transfection reagent (e.g., FuGENE 6).
-
This compound.
-
Dual-luciferase reporter assay system.
Protocol:
-
Co-transfection: Co-transfect cells with the SRE-luciferase reporter plasmid and the Renilla control plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12][13][14][15]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound or MRTF/SRF knockdown on cell migration.
Materials:
-
Boyden chamber inserts (e.g., Transwell inserts with 8 µm pores).
-
24-well plates.
-
Chemoattractant (e.g., serum-containing medium).
-
Serum-free medium.
-
Crystal violet stain.
Protocol:
-
Cell Preparation: Culture cells treated with this compound/vehicle or transfected with siRNA/control siRNA in serum-free medium for 24 hours.
-
Assay Setup:
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the prepared cells in serum-free medium into the upper chamber of the inserts.
-
-
Incubation: Incubate for 12-24 hours at 37°C to allow for cell migration.
-
Staining and Quantification:
Experimental Workflow
The following diagram outlines a typical workflow for validating the effects of this compound using MRTF/SRF knockdown.
Caption: Workflow for validating this compound effects with MRTF/SRF knockdown.
Alternative Compounds
Several other small molecules targeting the Rho/MRTF/SRF pathway have been developed, offering alternatives for comparative studies.
Table 4: Alternative MRTF/SRF Pathway Inhibitors
| Compound | Key Features | Reference |
| CCG-1423 | First-generation inhibitor, often used as a reference compound, but has higher cytotoxicity. | [8] |
| CCG-222740 | A more potent inhibitor of MRTF/SRF target genes than this compound with lower cytotoxicity. | [21] |
| CCG-232601 | A metabolically stable and soluble analog of this compound. | [7] |
Conclusion
This guide provides a framework for validating the on-target effects of this compound by comparing its activity with that of MRTF/SRF knockdown. The provided data and protocols serve as a starting point for designing and executing robust experiments. By demonstrating that pharmacological inhibition with this compound phenocopies the effects of genetic silencing of MRTF and/or SRF, researchers can confidently attribute the observed biological outcomes to the modulation of the Rho/MRTF/SRF signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. qiagen.com [qiagen.com]
- 12. promega.com [promega.com]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 17. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. corning.com [corning.com]
- 21. researchgate.net [researchgate.net]
CCG-203971: A Second-Generation Inhibitor of the Rho/MRTF/SRF Pathway with Superior Potency and Reduced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to CCG-203971 and First-Generation Inhibitors.
The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes, including gene transcription, actin cytoskeleton dynamics, and cell migration. Its dysregulation is implicated in various pathologies such as fibrosis and cancer metastasis. This has led to the development of small molecule inhibitors targeting this pathway. This compound has emerged as a potent second-generation inhibitor, demonstrating significant advantages over its first-generation predecessors, such as CCG-1423. This guide provides a detailed comparison of this compound and first-generation inhibitors, supported by experimental data, to inform research and drug development decisions.
Superior Potency and Reduced Cytotoxicity of this compound
This compound exhibits enhanced potency in inhibiting the Rho/MRTF/SRF pathway and a significantly improved safety profile compared to the first-generation inhibitor, CCG-1423. Experimental data consistently demonstrates that this compound is a more potent inhibitor of Serum Response Element (SRE)-mediated transcription, a key downstream event of the Rho/MRTF/SRF pathway. Furthermore, this compound displays substantially lower cytotoxicity, a critical factor for its therapeutic potential.
Table 1: Comparative Potency of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | SRE-Luciferase | Not Specified | 0.64[1] |
| CCG-1423 | SRE-Luciferase | PC-3 | 1-5[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity of Rho/MRTF/SRF Pathway Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | WI-38 (Human Lung Fibroblast) | MTS | 12.0 ± 3.99[3] |
| This compound | C2C12 (Mouse Myoblast) | MTS | 10.9 ± 3.52[3] |
| CCG-1423 | PC-3 (Human Prostate Cancer) | Cell Growth | ~1[4] |
Note: While a direct comparison of cytotoxicity in the same cell line under identical conditions is not available from the provided search results, the data suggests that CCG-1423 exhibits cytotoxicity in the low micromolar range, whereas this compound shows significantly higher IC50 values for cytotoxicity, indicating a better safety profile.
Mechanism of Action: Targeting the Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade plays a pivotal role in transducing extracellular signals into changes in gene expression, particularly those genes involved in cytoskeletal organization and cell motility.
As illustrated, extracellular signals activate cell surface receptors, leading to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the G-actin/F-actin ratio releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF forms a complex with SRF, which then binds to SREs in the promoter regions of target genes, driving their transcription. Both this compound and first-generation inhibitors act by disrupting the formation or function of the MRTF-SRF transcriptional complex.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for the key experimental assays are provided below.
Serum Response Element (SRE)-Luciferase Reporter Assay
This assay is fundamental for quantifying the activity of the Rho/MRTF/SRF signaling pathway.
Objective: To measure the inhibitory effect of compounds on SRE-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SRE-luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and serum
-
96-well tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SRE-luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with a low-serum or serum-free medium and incubate for another 18-24 hours to reduce basal SRE activity.
-
Compound Treatment: Treat the cells with various concentrations of this compound, CCG-1423, or vehicle control (DMSO) for a specified period (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 values for each compound.
Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit cancer cell migration.
Objective: To evaluate the effect of inhibitors on the migratory capacity of cells.
Materials:
-
Boyden chambers (transwell inserts with a porous membrane)
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium with and without serum (chemoattractant)
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test compound (this compound or CCG-1423) or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields for each insert.
-
Data Analysis: Compare the number of migrated cells in the compound-treated groups to the vehicle control group.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on cell viability.
Objective: To determine the cytotoxic potential of the inhibitors.
Materials:
-
Adherent cell lines (e.g., WI-38, C2C12)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound or CCG-1423) or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for cytotoxicity.
Conclusion
This compound represents a significant advancement in the development of Rho/MRTF/SRF pathway inhibitors. Its superior potency and, most notably, its reduced cytotoxicity compared to first-generation inhibitors like CCG-1423, make it a more promising candidate for further preclinical and clinical investigation. The experimental protocols provided herein offer a standardized framework for researchers to independently verify these findings and to further explore the therapeutic potential of this new generation of inhibitors in various disease models.
References
In Vivo Efficacy of CCG-203971 Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the in vivo performance of CCG-203971 derivatives against alternative therapeutic strategies in preclinical fibrosis models.
This guide provides a comprehensive overview of the in vivo efficacy of this compound and its derivatives, a class of small molecule inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes involved in fibrosis, making it a promising target for anti-fibrotic therapies. The following sections present a comparative analysis of these compounds in various animal models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The in vivo efficacy of this compound and its more advanced derivatives, CCG-232601 and CCG-257081, has been evaluated in several preclinical models of fibrosis. The data below summarizes the key findings from these studies, offering a quantitative comparison of their therapeutic potential.
| Compound | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| This compound | Bleomycin-induced Dermal Fibrosis (Mouse) | Intraperitoneal injection (dose not specified in detail in readily available sources) | Showed efficacy in reducing skin thickening and collagen deposition. However, noted to have modest in vivo potency and poor pharmacokinetics, necessitating the development of derivatives. | [1] |
| CCG-232601 | Bleomycin-induced Dermal Fibrosis (Mouse) | 50 mg/kg, oral gavage, daily for 14 days | Inhibited the development of dermal fibrosis, with an effect comparable to a 4-fold higher intraperitoneal dose of this compound. | [1][2] |
| CCG-257081 | Bleomycin-induced Lung Fibrosis (Mouse) | 10, 30, and 100 mg/kg, oral gavage, concurrently with bleomycin (B88199) for 4 weeks | 100 mg/kg dose: Prevented bleomycin-induced lung fibrosis, with hydroxyproline (B1673980) content and histological findings not significantly different from naive tissue. Median fibrosis score of 0. 30 mg/kg dose: Showed a trend towards lower fibrosis scores. 10 mg/kg dose: No observed efficacy on measures of fibrosis. | [3][4] |
| CCG-222740 | Glaucoma Filtration Surgery (Rabbit) | Local delivery (specific concentration and frequency not detailed in readily available sources) | Increased long-term success of surgery by 67% (P < 0.0005) and significantly decreased fibrosis and scarring histologically. Was found to be five times more potent than this compound in an in vitro collagen contraction assay. | [5] |
| Nintedanib (Alternative) | Bleomycin-induced Lung Fibrosis (Mouse) | 30 mg/kg (oral) | Measures of tissue fibrosis were comparable to 100 mg/kg CCG-257081. | [3][4] |
| Prednisolone (Alternative) | Bleomycin-induced Lung Fibrosis (Mouse) | 15 mg/kg Days 1-7, 5 mg/kg Days 8-42 (oral) | Led to marked increases in lung fibrosis by all metrics, with a median fibrosis score of 4. | [3][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of connective tissue growth factor after glaucoma filtration surgery in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling Pirin as a Target of CCG-203971: A Comparative Cross-Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCG-203971's effect on the transcription cofactor Pirin. Supporting experimental data, detailed methodologies, and comparisons with alternative compounds are presented to facilitate a comprehensive understanding of this interaction.
Pirin is an iron-dependent protein that has been implicated in various cellular processes, including transcriptional regulation and oxidative stress response.[1][2][3] Its association with cancer progression and fibrosis has made it an attractive therapeutic target. The small molecule inhibitor this compound, initially identified from screens for inhibitors of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, has been demonstrated to directly bind to Pirin and modulate its activity.[4][5][6] This guide cross-validates this interaction through a comparative analysis of experimental data.
Comparative Analysis of Pirin Inhibitors
The this compound series of compounds, including its analogs CCG-1423, CCG-222740, and CCG-257081, have been shown to target Pirin.[4][5] For a robust cross-validation, this guide also includes data on CCT251236, a previously identified Pirin inhibitor.[5]
Quantitative Comparison of Pirin Inhibitor Activity
The following table summarizes the binding affinities and cellular potencies of various compounds that target Pirin.
| Compound | Target | Method | KD (μM) | Cell-Based Assay | IC50 | Reference |
| CCG-222740 | Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 | Gα12-induced SRE.L Luciferase | Potent Inhibition | [4][5] |
| CCG-257081 | Pirin | Isothermal Titration Calorimetry (ITC) | 8.5 | Gα12-induced SRE.L Luciferase | Potent Inhibition | [4][5] |
| CCG-258531 | Pirin | Isothermal Titration Calorimetry (ITC) | No reliable fit | Gα12-induced SRE.L Luciferase | Nearly Inactive | [7] |
| CCT251236 | Pirin | In vitro binding | Yes (nM potency in cell assay) | HSF1 Transcription | nM potency | [5][7] |
Note: A lower KD value indicates a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the interaction between this compound and Pirin.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions in solution.[7]
Protocol:
-
Purified, recombinant Pirin is placed in the sample cell of the calorimeter.
-
The compound of interest (e.g., CCG-222740, CCG-257081) is loaded into the injection syringe.
-
The compound is titrated into the sample cell in small aliquots.
-
The heat change associated with the binding event is measured after each injection.
-
The resulting data is fitted to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5]
Gα12-stimulated SRE.L Luciferase Reporter Assay
This cell-based assay is used to measure the activity of the MRTF/SRF signaling pathway.[7]
Protocol:
-
HEK293T cells are co-transfected with a constitutively active form of Gα12 (Q231L) and a luciferase reporter construct driven by the Serum Response Element (SRE.L).[7]
-
The transfected cells are treated with varying concentrations of the test compounds (e.g., CCG-222740, CCG-257081).
-
After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The inhibition of luciferase activity by the compounds is calculated relative to a vehicle control.
Affinity Isolation-based Target Identification
This method was employed to identify Pirin as a molecular target of the CCG compound series.[4]
Protocol:
-
An analog of the active compound (e.g., CCG-222740) is synthesized with a linker for immobilization on an affinity matrix.
-
The immobilized compound is used as bait to capture interacting proteins from cell lysates.
-
After washing to remove non-specific binders, the captured proteins are eluted.
-
The eluted proteins are identified using mass spectrometry. Pirin was identified as the most highly enriched protein in these experiments.[4][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams illustrate the Pirin signaling pathway and the workflow for target validation.
Caption: Pirin's role in the TGF-β and MRTF/SRF signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Antifibrotic Agents for Fibrotic Diseases
A Guide for Researchers and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden, leading to organ dysfunction and failure. In recent years, the therapeutic landscape for these debilitating conditions has evolved with the approval of the first antifibrotic agents and a burgeoning pipeline of novel drug candidates. This guide provides a comparative analysis of key antifibrotic agents for idiopathic pulmonary fibrosis (IPF), liver fibrosis, and renal fibrosis, with a focus on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Approved Antifibrotic Agents: A Focus on Idiopathic Pulmonary Fibrosis
Two drugs, pirfenidone (B1678446) and nintedanib (B1663095), are currently approved for the treatment of IPF, a progressive and fatal lung disease.[1] While both agents slow the decline in lung function, they do not cure the disease or reverse existing fibrosis.[2]
Mechanism of Action
Pirfenidone's exact mechanism of action is not fully understood, but it is known to have anti-inflammatory, antioxidant, and antifibrotic properties.[3] It is thought to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[4]
Nintedanib is an intracellular inhibitor of multiple tyrosine kinases.[3] It targets key receptors involved in fibroblast proliferation, migration, and differentiation, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6]
A novel shared mechanism of action for both drugs is the inhibition of collagen I fibril formation, which reduces the deposition of collagen bundles in the extracellular matrix.[7][8][9]
Comparative Efficacy and Safety
No head-to-head randomized controlled trials have directly compared the long-term effectiveness of pirfenidone and nintedanib.[10][11] However, multiple meta-analyses and real-world studies provide valuable comparative data. Both drugs have demonstrated similar efficacy in slowing the decline of forced vital capacity (FVC), a key measure of lung function in IPF patients.[7][12][13]
The safety profiles of the two drugs differ, which can influence treatment decisions.[3][7] Nintedanib is more commonly associated with gastrointestinal side effects, particularly diarrhea.[7][12] Pirfenidone is more frequently linked to dermatological side effects, such as photosensitivity and skin rash.[7][12]
| Efficacy Outcome | Pirfenidone | Nintedanib | Reference |
| Annual Rate of FVC Decline | Reduced compared to placebo | Reduced compared to placebo | [7] |
| All-Cause Mortality | Similar to nintedanib | Similar to pirfenidone | [7] |
| Safety Outcome | Pirfenidone | Nintedanib | Reference |
| Diarrhea | Lower incidence | Higher incidence (OR=12.39) | [7] |
| Nausea | Common | Common | [12] |
| Photosensitivity | Higher incidence | Lower incidence (OR=0.06) | [7] |
| Skin Rash | Higher incidence | Lower incidence (OR=0.17) | [7] |
| Abnormal Liver Function Tests | Lower incidence | Higher incidence (OR=2.98) | [7] |
| Dose Reduction | Less frequent | More frequent | [11] |
| Treatment Discontinuation | Similar to nintedanib | Similar to pirfenidone | [7] |
Investigational Antifibrotic Agents
The drug development pipeline for fibrotic diseases is active, with several promising agents targeting novel pathways in various stages of clinical investigation.
Agents for Idiopathic Pulmonary Fibrosis
Pamrevlumab (FG-3019) is a fully human monoclonal antibody that targets connective tissue growth factor (CTGF), a central mediator of fibrosis.[4][14][15][16][17] By inhibiting CTGF, pamrevlumab aims to reduce the formation of scar tissue.[14] While showing promise in early trials, the Phase 3 ZEPHYRUS-1 study in IPF did not meet its primary endpoint of change from baseline in FVC.
Ziritaxestat (GLPG1690) was a potent and selective inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[5][8][18][19] However, the Phase 3 ISABELA 1 and 2 trials were terminated early due to a lack of efficacy and safety concerns, with no improvement in the annual rate of FVC decline compared to placebo.[5][8][18]
Agents for Liver Fibrosis
Lanifibranor (B608451) (IVA337) is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that activates all three PPAR isoforms (α, δ, and γ).[20][21][22][23] This broad activation targets multiple pathways involved in metabolism, inflammation, and fibrosis.[20][21] In the Phase 2b NATIVE trial for non-alcoholic steatohepatitis (NASH), lanifibranor met its primary endpoint, demonstrating a significant reduction in the SAF-A score (a measure of inflammation and ballooning) without worsening of fibrosis.[5][16][17][19][24] A significant percentage of patients also achieved NASH resolution and at least a one-stage improvement in fibrosis.[17][24]
| Efficacy Outcome (Lanifibranor in NASH - NATIVE Trial) | 1200 mg/day Lanifibranor | Placebo | Reference |
| Decrease in SAF-A score ≥2 points without worsening of fibrosis | 55% | 33% | [24] |
| NASH resolution without worsening of fibrosis | 49% | 22% | [24] |
| Improvement in fibrosis stage ≥1 without worsening of NASH | 48% | 29% | [24] |
| NASH resolution and improvement in fibrosis stage ≥1 | 35% | 9% | [24] |
Selonsertib (GS-4997) is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a key molecule in stress-induced inflammatory and fibrotic pathways.[9][24][25][26][27][28][29] Despite promising Phase 2 data, the Phase 3 STELLAR-3 and STELLAR-4 trials in patients with bridging fibrosis (F3) and compensated cirrhosis (F4) due to NASH did not meet their primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH.[9][25][27][29]
| Efficacy Outcome (Selonsertib in NASH - STELLAR-4 Trial) | 18 mg Selonsertib | Placebo | Reference |
| ≥1-stage improvement in fibrosis without worsening of NASH | 14.4% | 12.8% | [25] |
Cenicriviroc (B192934) (CVC) is a dual antagonist of the C-C chemokine receptors 2 and 5 (CCR2/CCR5), which are involved in the recruitment of inflammatory cells that contribute to liver fibrosis.[1][24] A Phase 2b study in NASH patients with liver fibrosis showed that cenicriviroc treatment for one year resulted in a greater proportion of subjects achieving at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo.[24]
Agents for Renal Fibrosis
Pirfenidone and nintedanib are also being investigated for their potential to treat chronic kidney disease (CKD).[30][31][32] Preclinical studies have shown promise, and early-stage clinical trials are underway.[30]
Finerenone (B607456) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Overactivation of the MR is a driver of inflammation and fibrosis in the kidneys and heart. The Phase 3 FIDELIO-DKD trial demonstrated that finerenone, on top of standard of care, significantly reduced the risk of a composite kidney outcome (kidney failure, sustained decrease in eGFR of ≥40%, or renal death) by 18% compared to placebo in patients with CKD and type 2 diabetes.[4][15][18][33][34]
| Efficacy Outcome (Finerenone in Diabetic Kidney Disease - FIDELIO-DKD Trial) | Finerenone | Placebo | Reference |
| Primary Composite Kidney Outcome (HR) | 0.82 | 1.00 | [34] |
| Key Secondary Composite Cardiovascular Outcome (HR) | 0.86 | 1.00 | [34] |
Experimental Protocols
The assessment of antifibrotic drug efficacy in preclinical and clinical studies relies on a variety of well-established experimental protocols.
Histological Assessment of Fibrosis
Histological staining of tissue biopsies remains a cornerstone for evaluating the extent of fibrosis.
-
Masson's Trichrome Stain: This technique uses three dyes to differentiate collagen fibers (staining blue/green) from muscle and cytoplasm (staining red) and nuclei (staining dark brown/black).[1][3][11][31][35] It provides a qualitative and semi-quantitative assessment of collagen deposition.
-
Protocol Outline:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Mordant in Bouin's solution (if required for the fixative used).
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate with a phosphotungstic/phosphomolybdic acid solution.
-
Counterstain collagen with aniline (B41778) blue or light green.
-
-
-
Sirius Red Staining: Picrosirius red specifically binds to the helical structure of fibrillar collagens.[7][13][14][21][36] When viewed under polarized light, thicker collagen fibers appear bright yellow or orange, while thinner fibers appear green, allowing for the assessment of collagen maturity and organization.
-
Protocol Outline:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Picro-sirius red solution for 60 minutes.
-
Wash in acidified water.
-
Dehydrate rapidly in absolute alcohol.
-
Clear in xylene and mount.[13]
-
-
Quantification of Collagen Content
-
Hydroxyproline (B1673980) Assay: Hydroxyproline is an amino acid that is almost exclusively found in collagen.[2][9][32][37][38] Measuring the hydroxyproline content in tissue hydrolysates provides a quantitative measure of total collagen.
-
Protocol Outline:
-
Hydrolyze a known weight of tissue in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours.[37][38]
-
Neutralize the hydrolysate.
-
Oxidize the hydroxyproline with Chloramine-T.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance at approximately 560 nm and quantify against a standard curve.[37]
-
-
Signaling Pathways and Experimental Workflows
The development of antifibrotic agents is guided by a deep understanding of the complex signaling pathways that drive fibrosis. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a typical experimental workflow for screening antifibrotic compounds.
Caption: TGF-β signaling pathway in fibrosis.
Caption: Nintedanib's mechanism via inhibition of RTKs.
References
- 1. protocols.io [protocols.io]
- 2. quickzyme.com [quickzyme.com]
- 3. ejmjih.com [ejmjih.com]
- 4. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 5. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. benchchem.com [benchchem.com]
- 8. Figure 1 from PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics | Semantic Scholar [semanticscholar.org]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 11. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. med.emory.edu [med.emory.edu]
- 14. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 17. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]
- 20. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 34. Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ihisto.io [ihisto.io]
- 36. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bioworlde.com [bioworlde.com]
- 38. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CCG-203971
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CCG-203971. The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a small molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway. While comprehensive toxicity data is not available, the compound is classified as harmful if swallowed. Due to its mechanism of action and intended use in research, it should be handled with care to avoid direct contact, inhalation, and ingestion. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which can facilitate the absorption of chemicals through the skin. Therefore, appropriate precautions for handling both the powdered compound and its solutions are imperative.
Quantitative Data Summary
| Identifier | Value | Source |
| CAS Number | 1443437-74-8 | [1][2] |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P264, P270, P301 + P312, P501 | |
| Storage (Powder) | -20°C | [3] |
| Storage (in Solvent) | -80°C | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound in its powdered form and in solution.
| PPE Item | Specifications and Use Case |
| Gloves | Double-gloving with nitrile or latex gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. |
| Lab Coat | A buttoned, knee-length laboratory coat must be worn at all times. |
| Respiratory Protection | When handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is required. |
Experimental Protocols: Step-by-Step Handling and Disposal
The following protocols provide a systematic approach to the safe handling and disposal of this compound.
1. Preparation of Stock Solutions
-
Location: All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Weighing: Use an analytical balance within the fume hood. Tare a sterile microcentrifuge tube and carefully weigh the desired amount of this compound powder using a dedicated spatula.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration. Cap the tube securely and vortex until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -80°C for long-term use.[3]
2. Preparation of Working Solutions
-
Location: Dilutions of the stock solution can be performed on a clean laboratory bench, wearing the appropriate PPE.
-
Dilution: Thaw the stock solution and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
3. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental compliance.
-
Solid Waste:
-
Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves should be collected in a designated hazardous waste container lined with a chemically resistant bag.
-
This container must be clearly labeled as "Hazardous Chemical Waste" and should include the name of the compound.
-
-
Liquid Waste:
-
Unused stock solutions and working solutions containing this compound must be disposed of as liquid hazardous waste.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Chemical Waste," the name of the compound, the solvent (DMSO), and the approximate concentration.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated with a 70% ethanol (B145695) solution.
-
Wipe down the work area in the chemical fume hood and on the bench after each use.
-
Workflow and Safety Visualizations
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe preparation and disposal of this compound solutions.
Caption: Key safety considerations for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
